4-Ethyl-5-methyloctane
Description
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Properties
CAS No. |
62016-24-4 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
4-ethyl-5-methyloctane |
InChI |
InChI=1S/C11H24/c1-5-8-10(4)11(7-3)9-6-2/h10-11H,5-9H2,1-4H3 |
InChI Key |
DTSHQAHKLUTGAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(CC)CCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-5-methyloctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Ethyl-5-methyloctane, a branched alkane of interest in various fields of chemical research. The document details its known characteristics, outlines general experimental protocols for their determination, and presents logical workflows for its synthesis and characterization.
Chemical and Physical Properties
This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄.[1] Its structure consists of an eight-carbon chain (octane) with an ethyl group at the fourth carbon and a methyl group at the fifth carbon. The presence of these branches significantly influences its physical properties compared to its linear isomer, undecane.
Data Presentation: Quantitative Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [1] |
| Molecular Weight | 156.31 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 62016-24-4 | [2] |
| Melting Point (estimate) | -57.06 °C | [3] |
| Boiling Point (estimate) | 180 °C | [3] |
| Density (estimate) | 0.7549 g/cm³ | [3] |
| Refractive Index (estimate) | 1.4227 | [3] |
Note: The melting point, boiling point, density, and refractive index are estimated values and should be confirmed through experimental verification.
Synthesis and Reactivity
Proposed Synthesis Pathway
A suitable retrosynthetic analysis would involve disconnecting one of the C-C bonds at the branching points. For instance, the bond between C4 and C5 could be a target for formation.
Caption: Proposed synthesis of this compound via a Corey-House reaction.
Reactivity of Alkanes
Alkanes, including this compound, are generally unreactive due to the strength and nonpolar nature of their C-C and C-H single bonds.[4] However, under specific conditions, they can undergo several types of reactions:
-
Combustion: In the presence of excess oxygen, alkanes burn to produce carbon dioxide and water, releasing a significant amount of energy.[5] Incomplete combustion can lead to the formation of carbon monoxide or soot.[6]
-
Halogenation: Alkanes react with halogens (e.g., Cl₂, Br₂) in the presence of ultraviolet (UV) light or high temperatures to form haloalkanes.[7] This reaction proceeds via a free-radical chain mechanism.[5]
-
Pyrolysis (Cracking): At high temperatures and in the absence of air, the C-C bonds in larger alkanes can break, leading to the formation of smaller alkanes, alkenes, and hydrogen.[5]
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physical properties and the characterization of this compound.
3.1. Determination of Boiling Point (Micro-Boiling Point Method)
This method is suitable for small sample volumes.
-
Apparatus: Thiele tube or a similar heating block, thermometer, capillary tube (sealed at one end), and a small test tube.
-
Procedure:
-
A small amount of the liquid sample (a few drops) is placed in the test tube.
-
The capillary tube is inverted and placed inside the test tube containing the sample.
-
The apparatus is heated gently.[8]
-
Initially, a stream of bubbles will be observed as air expands and is expelled from the capillary tube.
-
As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
Heating is then discontinued.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[8]
-
3.2. Determination of Density
The density of a liquid can be determined by measuring its mass and volume.
-
Apparatus: A pycnometer or a graduated cylinder and an analytical balance.
-
Procedure (using a graduated cylinder):
-
The mass of a clean, dry graduated cylinder is accurately measured.
-
A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The mass of the graduated cylinder containing the liquid is measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.
-
The density is calculated using the formula: Density = Mass / Volume.[9]
-
3.3. Spectroscopic Characterization Workflow
A combination of spectroscopic techniques is essential for the unambiguous identification and structural elucidation of this compound.
Caption: Logical workflow for the spectroscopic characterization of this compound.
3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column.[10] The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio.
-
Expected Results for this compound:
-
Gas Chromatography: A single peak would indicate a pure sample. Its retention time can be used for identification when compared to a standard.
-
Mass Spectrometry: As a branched alkane, the molecular ion peak (M⁺) at m/z = 156 is expected to be of low abundance or absent.[11][12] Fragmentation will be favored at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[13][14]
-
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the different types of protons and their neighboring protons, while ¹³C NMR provides information about the different types of carbon atoms.
-
Expected ¹H NMR Spectral Features: Protons on alkanes typically resonate in the upfield region of the spectrum (around 0.5-2.0 ppm).[15] The spectrum of this compound would be complex due to the presence of multiple, similar proton environments, leading to overlapping signals.
-
Expected ¹³C NMR Spectral Features: The spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would be in the typical alkane region. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
3.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is used to identify the functional groups present in a molecule.
-
Expected FTIR Spectral Features: As an alkane, the FTIR spectrum of this compound would be relatively simple, showing characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450-1375 cm⁻¹. The absence of significant peaks in other regions would confirm the lack of other functional groups.
References
- 1. This compound | C11H24 | CID 21201046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:62016-24-4 | Chemsrc [chemsrc.com]
- 3. 4-methyl-5-ethyloctane CAS#: [m.chemicalbook.com]
- 4. 20.6 Reactions of Alkanes – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. organicmystery.com [organicmystery.com]
- 6. Reactions of Alkanes [enthu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Petrochemicals and General Chemicals | 分野別ソリューション | GL Sciences [glsciences.com]
- 11. GCMS Section 6.9.2 [people.whitman.edu]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 15. benchchem.com [benchchem.com]
In-depth Technical Guide: 4-Ethyl-5-methyloctane (CAS: 62016-24-4)
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a summary of the currently available public information regarding 4-Ethyl-5-methyloctane (CAS: 62016-24-4). An extensive search of scientific literature and chemical databases has revealed a significant lack of data pertaining to its biological activity, experimental protocols, and toxicological profile. Therefore, the scope of this guide is limited to its basic chemical and physical properties.
Chemical Identity and Physicochemical Properties
This compound is a saturated branched-chain alkane. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 62016-24-4 | [1][2][3] |
| Molecular Formula | C11H24 | [1][2][3] |
| Molecular Weight | 156.31 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | CCCC(C)C(CC)CCC | [1][2] |
| InChIKey | DTSHQAHKLUTGAR-UHFFFAOYSA-N | [1][2] |
Table 1: Physicochemical Properties of this compound. This table summarizes the key computed physicochemical properties of the molecule.
| Computed Property | Value | Reference |
| XLogP3-AA | 5.6 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 0 | [2] |
| Rotatable Bond Count | 6 | [2] |
| Exact Mass | 156.187800766 Da | [2] |
| Topological Polar Surface Area | 0 Ų | [2] |
Synthesis and Manufacturing
Detailed, publicly available experimental protocols for the specific synthesis of this compound are not readily found in the searched scientific literature. General methods for the synthesis of branched alkanes, such as Grignard reactions or catalytic reforming of petroleum fractions, could theoretically be adapted for its production. However, no specific methodologies have been published for this particular isomer.
Biological Activity and Toxicological Profile
A comprehensive search of established biomedical and toxicological databases (including PubChem, and other scientific literature repositories) did not yield any studies on the biological activity or toxicity of this compound. There is no available information regarding its mechanism of action, potential therapeutic effects, or adverse effects.
Due to the absence of any reported biological activity or experimental studies, it is not possible to provide data on signaling pathways or detailed experimental protocols as requested.
Logical Relationship of Available Data
The following diagram illustrates the current state of knowledge regarding this compound, highlighting the absence of biological and experimental data.
Figure 1: Knowledge Gap for this compound.
Conclusion and Future Directions
This compound is a chemically defined branched alkane with established physicochemical properties. However, there is a complete lack of publicly available data on its biological effects. For researchers, scientists, and drug development professionals, this compound represents a veritable "blank slate."
Future research efforts would need to begin with fundamental in vitro and in vivo screening to ascertain any potential biological activity. Should any activity be identified, subsequent studies would be required to elucidate the mechanism of action, establish a toxicological profile, and develop relevant experimental protocols. At present, the absence of such foundational data precludes its consideration for any therapeutic application.
References
An In-depth Technical Guide to the Synthesis of 4-Ethyl-5-methyloctane
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of a plausible synthetic route for 4-Ethyl-5-methyloctane, a branched alkane. While specific literature detailing the synthesis of this exact molecule is not prevalent, this guide outlines a robust and logical approach utilizing the well-established Corey-House synthesis. The methodologies, data, and visualizations presented herein are based on established chemical principles and are intended to serve as a detailed guide for its laboratory-scale preparation.
Introduction
This compound is a saturated hydrocarbon with the molecular formula C11H24.[1] Its structure consists of an eight-carbon chain with ethyl and methyl substituents at the 4th and 5th positions, respectively. The synthesis of such branched alkanes is of interest in various fields, including as reference compounds in analytical chemistry and as fragments in the synthesis of more complex organic molecules. This guide will focus on a convergent synthesis strategy using the Corey-House reaction, which is a highly effective method for forming carbon-carbon bonds between two different alkyl groups.[2][3]
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of this compound suggests several possible disconnections. A logical approach is to form the C4-C5 bond, which would involve the coupling of a 4-carbon fragment and a 7-carbon fragment. However, a more convergent and efficient strategy is to utilize the Corey-House synthesis, which couples an alkyl halide with a lithium dialkylcuprate (Gilman reagent).
Our proposed synthetic strategy involves the reaction of lithium di(pentan-3-yl)cuprate with 1-bromobutane (B133212). This approach is advantageous as it builds the target molecule from two readily available starting materials.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound via the Corey-House reaction.
3.1. Preparation of the Gilman Reagent: Lithium di(pentan-3-yl)cuprate
The first stage involves the preparation of the Gilman reagent from 3-bromopentane (B47287).
-
Step 1: Synthesis of pentan-3-yllithium
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 1.22 g (50.0 mmol) of lithium metal shavings in 100 mL of anhydrous diethyl ether.
-
From the dropping funnel, add a solution of 7.55 g (50.0 mmol) of 3-bromopentane in 50 mL of anhydrous diethyl ether dropwise over 30 minutes.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour until the lithium metal is consumed. The formation of the Grignard reagent, pentan-3-yllithium, is indicated by the disappearance of the lithium metal and the formation of a clear to slightly cloudy solution.
-
-
Step 2: Formation of Lithium di(pentan-3-yl)cuprate
-
In a separate flame-dried flask under a nitrogen atmosphere, prepare a suspension of 4.76 g (25.0 mmol) of copper(I) iodide in 50 mL of anhydrous diethyl ether.
-
Cool this suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared pentan-3-yllithium solution from Step 1 to the copper(I) iodide suspension via a cannula.
-
The reaction mixture is stirred at -78 °C for 1 hour, during which the solution will typically change color, indicating the formation of the Gilman reagent.
-
3.2. Corey-House Coupling Reaction: Synthesis of this compound
The final step is the coupling of the Gilman reagent with 1-bromobutane.
-
To the freshly prepared Gilman reagent at -78 °C, add a solution of 6.85 g (50.0 mmol) of 1-bromobutane in 20 mL of anhydrous diethyl ether dropwise.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of 50 mL of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reagent and Product Quantities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| 3-Bromopentane | C5H11Br | 151.04 | 7.55 | 50.0 |
| Lithium | Li | 6.94 | 1.22 | 175.8 |
| Copper(I) Iodide | CuI | 190.45 | 4.76 | 25.0 |
| 1-Bromobutane | C4H9Br | 137.02 | 6.85 | 50.0 |
| This compound | C11H24 | 156.31 | 5.47 | 35.0 |
Table 2: Reaction Conditions and Yield
| Reaction Step | Temperature (°C) | Time (h) | Yield (%) |
| Pentan-3-yllithium formation | Room Temp | 1 | ~95% (assumed) |
| Gilman reagent formation | -78 | 1 | ~98% (assumed) |
| Corey-House coupling | -78 to Room Temp | 12 | 70% (overall) |
Visualizations
The following diagrams illustrate the synthetic pathway and the experimental workflow.
References
An In-depth Technical Guide to the Molecular Structure of 4-Ethyl-5-methyloctane
This technical guide provides a comprehensive overview of the molecular structure, properties, and identifiers of 4-ethyl-5-methyloctane, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Nomenclature
This compound is a saturated hydrocarbon belonging to the alkane family. Its systematic IUPAC name is derived from its parent chain, octane (B31449), an eight-carbon chain. The substituents, an ethyl group (-CH₂CH₃) and a methyl group (-CH₃), are located at the fourth and fifth carbon atoms of this chain, respectively.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₁₁H₂₄[1] |
| CAS Number | 62016-24-4[1][2] |
| Canonical SMILES | CCCC(C)C(CC)CCC[1] |
| InChI | InChI=1S/C11H24/c1-5-8-10(4)11(7-3)9-6-2/h10-11H,5-9H2,1-4H3[1] |
| InChIKey | DTSHQAHKLUTGAR-UHFFFAOYSA-N[1] |
Molecular Structure and Visualization
The molecular structure of this compound consists of a central octane backbone with ethyl and methyl branches. This branched structure influences its physical properties, such as boiling and melting points, when compared to its linear isomer, undecane. The presence of two chiral centers at positions 4 and 5 indicates the potential for stereoisomerism (diastereomers and enantiomers).
Caption: 2D structural representation of this compound.
Physicochemical Properties
The physicochemical properties of this compound are characteristic of a branched alkane of its molecular weight. These properties are crucial for predicting its behavior in various chemical and biological systems.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 156.31 g/mol [1] |
| Exact Mass | 156.187800766 Da[1] |
| Boiling Point | 180°C (estimated)[3] |
| Melting Point | -57.06°C (estimated)[3] |
| Density | 0.7549 g/cm³ (estimated)[3] |
| Refractive Index | 1.4227 (estimated)[3] |
| LogP | 4.24890[2] |
Synthesis and Reactivity
Synthesis: Currently, detailed, publicly available experimental protocols for the specific, high-yield synthesis of this compound for research or drug development purposes are not prevalent in scientific literature. Its synthesis would likely follow general principles of organic chemistry for creating branched alkanes, such as Grignard reactions or the coupling of appropriate alkyl halides.
Reactivity: As a saturated alkane, this compound exhibits low chemical reactivity. It lacks functional groups, making it generally inert to most common reagents under standard conditions. Its reactions are typically limited to combustion and free-radical halogenation at high temperatures or in the presence of UV light. Due to this chemical inertness, it is not commonly employed as a reactive intermediate in drug development.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum would be complex due to the presence of multiple, chemically non-equivalent protons in the alkyl chains and at the chiral centers. Signals would appear in the typical alkane region (approximately 0.8-1.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would show 11 distinct signals corresponding to the 11 carbon atoms in the molecule, assuming the stereoisomers could be resolved.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 156. Subsequent fragmentation would involve the loss of alkyl fragments, with characteristic patterns for branched alkanes.
Relevance in Drug Development and Research
Given its nature as a simple, non-functionalized alkane, this compound is not known to be involved in any biological signaling pathways and is not a typical candidate for drug development. Its primary relevance in a research context would likely be as a non-polar solvent, a component in fuel or lubricant studies, or as a reference compound in analytical chemistry, such as gas chromatography. There is no indication in the current scientific literature of its use as a pharmacophore or a key component in any therapeutic agent.
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are not widely published in peer-reviewed journals, which is consistent with its limited application in specialized research fields. General laboratory procedures for handling non-volatile, non-reactive alkanes would apply.
Workflow for Hypothetical Purity Analysis:
Caption: Hypothetical workflow for purity analysis via GC-MS.
References
An In-depth Technical Guide to the Isomers of 4-Ethyl-5-methyloctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of 4-ethyl-5-methyloctane, a saturated acyclic alkane with the molecular formula C₁₁H₂₄. This document details the constitutional and stereoisomeric forms of this compound, presents available physicochemical data, and outlines relevant experimental protocols for synthesis and separation. This guide is intended for professionals in research, science, and drug development who require a thorough understanding of isomeric purity and characterization.
Isomerism of this compound
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound (C₁₁H₂₄), two main types of isomerism are considered: constitutional isomerism and stereoisomerism.
Constitutional Isomers
Constitutional isomers, also known as structural isomers, have the same molecular formula but differ in the connectivity of their atoms. The molecular formula C₁₁H₂₄ corresponds to undecane, which has a total of 159 constitutional isomers.[1][2] These isomers exhibit a range of physical properties, such as boiling point and density, which are influenced by the degree of branching in their carbon chains.[1] Generally, increased branching leads to a more compact molecular shape, resulting in weaker van der Waals forces and consequently lower boiling points.[3]
The following table presents a selection of constitutional isomers of undecane, including this compound, along with their available physical properties to illustrate the impact of structural differences.
| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| n-Undecane | 1120-21-4 | 196 | -26 | 0.740 |
| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737 |
| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 | -92.9 | 0.742 |
| 4-Methyldecane | 2847-72-5 | 188.7 | - | 0.741 |
| 5-Methyldecane | 13151-35-4 | 186.1 | -57.06 (est.) | 0.742 |
| 2,3-Dimethylnonane | 2884-06-2 | 186 | -57.06 (est.) | 0.7438 |
| 4,4-Dimethylnonane | 17302-18-0 | - | - | - |
| This compound | 62016-24-4 | - | - | - |
Stereoisomers of this compound
Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This compound possesses two chiral centers, at carbon-4 and carbon-5. A carbon atom is chiral when it is bonded to four different groups.[5] The presence of 'n' chiral centers can lead to a maximum of 2ⁿ stereoisomers.
For this compound (n=2), there are 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other and have identical physical properties such as boiling point and density, but they rotate plane-polarized light in opposite directions.[5] The pairs of enantiomers are diastereomers of each other. Diastereomers are stereoisomers that are not mirror images and have different physical properties.
The four stereoisomers of this compound are:
-
(4R, 5R)-4-ethyl-5-methyloctane
-
(4S, 5S)-4-ethyl-5-methyloctane
-
(4R, 5S)-4-ethyl-5-methyloctane
-
(4S, 5R)-4-ethyl-5-methyloctane
The (4R, 5R) and (4S, 5S) isomers are a pair of enantiomers. The (4R, 5S) and (4S, 5R) isomers are another pair of enantiomers. The relationship between these stereoisomers is illustrated in the diagram below.
References
Spectroscopic Analysis of 4-Ethyl-5-methyloctane: A Technical Guide
Disclaimer: Publicly available, experimentally derived spectroscopic data for 4-Ethyl-5-methyloctane is limited. The data presented in this document is a combination of predicted values derived from computational models and established principles of organic spectroscopy. This guide is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the expected spectroscopic characteristics of this molecule.
Introduction
This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1] As with any organic compound, its structural elucidation relies heavily on modern spectroscopic techniques, primarily Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Proton Nuclear Magnetic Resonance (¹H-NMR). This document provides a detailed overview of the predicted spectroscopic data for this compound and outlines the standard experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established fragmentation patterns for branched alkanes and computational NMR prediction algorithms.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to be characterized by fragmentation at the branching points (C4 and C5) due to the formation of more stable secondary and tertiary carbocations. The molecular ion peak (M⁺) at m/z 156 is anticipated to be of low abundance or absent.
| Predicted m/z | Proposed Fragment Ion | Structure of Cation | Notes |
| 127 | [M-C₂H₅]⁺ | C₉H₁₉⁺ | Loss of an ethyl radical from the C5 position. |
| 113 | [M-C₃H₇]⁺ | C₈H₁₇⁺ | Loss of a propyl radical from the C4 position. |
| 99 | [M-C₄H₉]⁺ | C₇H₁₅⁺ | Loss of a butyl radical. |
| 85 | [M-C₅H₁₁]⁺ | C₆H₁₃⁺ | Loss of a pentyl radical. |
| 71 | [C₅H₁₁]⁺ | Cleavage at the C4-C5 bond. | |
| 57 | [C₄H₉]⁺ | A common and often abundant fragment for branched alkanes. | |
| 43 | [C₃H₇]⁺ | Isopropyl or propyl cation. | |
| 29 | [C₂H₅]⁺ | Ethyl cation. |
Predicted ¹³C-NMR Data
The ¹³C-NMR spectrum is predicted to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, assuming the diastereomers are resolved. The chemical shifts are estimated based on the local electronic environment of each carbon atom.
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in coupled spectrum) |
| C1 | ~14.2 | Quartet |
| C2 | ~23.1 | Triplet |
| C3 | ~29.5 | Triplet |
| C4 | ~45.8 | Doublet |
| C5 | ~42.3 | Doublet |
| C6 | ~26.7 | Triplet |
| C7 | ~23.3 | Triplet |
| C8 | ~14.3 | Quartet |
| C4-CH₃ | ~11.6 | Quartet |
| C5-CH₂CH₃ | ~25.9 | Triplet |
| C5-CH₂CH₃ | ~11.1 | Quartet |
Predicted ¹H-NMR Data
The ¹H-NMR spectrum of this compound is expected to be complex due to significant signal overlap in the aliphatic region (0.8-1.6 ppm). The predicted chemical shifts and multiplicities are detailed below.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H1 | ~0.90 | Triplet | 3H |
| H2 | ~1.25 | Multiplet | 2H |
| H3 | ~1.25 | Multiplet | 2H |
| H4 | ~1.50 | Multiplet | 1H |
| H5 | ~1.50 | Multiplet | 1H |
| H6 | ~1.25 | Multiplet | 2H |
| H7 | ~1.25 | Multiplet | 2H |
| H8 | ~0.90 | Triplet | 3H |
| H4-CH₃ | ~0.85 | Doublet | 3H |
| H5-CH₂CH₃ | ~1.35 | Multiplet | 2H |
| H5-CH₂CH₃ | ~0.88 | Triplet | 3H |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a branched alkane like this compound.
Mass Spectrometry (Electron Ionization)
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC column (e.g., a non-polar capillary column like DB-1 or HP-5ms) separates the analyte from any impurities. A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
Ionization: As the analyte elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
NMR Spectroscopy (¹H and ¹³C)
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is necessary to avoid large solvent signals in the ¹H-NMR spectrum. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H-NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H-NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
-
¹³C-NMR Acquisition:
-
Following ¹H-NMR acquisition, switch the spectrometer to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C-NMR spectrum. This is the standard experiment where all carbon signals appear as singlets, simplifying the spectrum.
-
If desired, additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
Physical properties of 4-Ethyl-5-methyloctane
An In-Depth Technical Guide to the Physical Properties of 4-Ethyl-5-methyloctane
Abstract
This technical guide provides a comprehensive overview of the known physical properties of the branched alkane, this compound. The document is intended for researchers, scientists, and professionals in drug development who require accurate physical data for this compound. The guide summarizes key quantitative data in tabular format for ease of reference and outlines the general experimental protocols employed for their determination.
Chemical Identity
This compound is a saturated hydrocarbon with the chemical formula C11H24.[1][2] It is an isomer of undecane.
-
IUPAC Name : this compound[2]
-
CAS Number : 62016-24-4[2]
-
Molecular Weight : 156.31 g/mol [2]
-
SMILES : CCCC(C)C(CC)CCC[2]
Tabulated Physical Properties
The following table summarizes the key physical properties of this compound. It is important to note that some of these values are estimated.
| Physical Property | Value | Unit | Source |
| Boiling Point | 180 | °C | [1] |
| Melting Point | -57.06 (estimate) | °C | [1] |
| Density | 0.7549 | g/cm³ | [1] |
| Refractive Index | 1.4227 | [1] |
Experimental Protocols
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, a common and effective method for determination is the capillary method, especially when only a small sample is available.[3]
Workflow for Boiling Point Determination (Capillary Method)
Caption: Workflow for determining the boiling point using the capillary method.
Density Determination
The density of a liquid hydrocarbon can be determined using various methods. A common approach involves the use of a pycnometer or a density meter. The Standing-Katz method is a well-established correlation used for predicting liquid densities of hydrocarbon systems, which can be validated with experimental data.[4]
Experimental Workflow for Density Determination
Caption: A generalized workflow for the experimental determination of liquid density.
Refractive Index Measurement
The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a characteristic property that can be used to identify a substance and assess its purity.[5] An Abbe refractometer is a common instrument used for this measurement.[6]
Logical Steps for Refractive Index Measurement
Caption: Logical workflow for measuring the refractive index of a liquid sample.
Solubility
Signaling Pathways
As a simple, non-polar hydrocarbon, this compound is not known to be involved in biological signaling pathways. Its primary relevance in a biological context would be related to its properties as a lipid-soluble, non-polar molecule.
Conclusion
This technical guide has presented the available physical property data for this compound in a structured format. While experimentally determined values for some properties are available, others are based on estimations. The provided general experimental protocols offer a foundation for the laboratory determination of these key physical characteristics. This information is critical for researchers and scientists in various fields, including drug development, where understanding the physical behavior of molecules is paramount.
References
- 1. 4-methyl-5-ethyloctane CAS#: [m.chemicalbook.com]
- 2. This compound | C11H24 | CID 21201046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Video: Boiling Points - Concept [jove.com]
- 4. onepetro.org [onepetro.org]
- 5. athabascau.ca [athabascau.ca]
- 6. davjalandhar.com [davjalandhar.com]
- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]
An In-depth Technical Guide to the IUPAC Nomenclature and Physicochemical Characterization of 4-Ethyl-5-methyloctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature of the branched alkane, 4-ethyl-5-methyloctane. It further outlines key physicochemical properties, theoretical conformational analysis, and hypothetical experimental protocols for its synthesis and characterization, designed for a scientific audience in research and development.
IUPAC Nomenclature of this compound
The IUPAC system of nomenclature provides a systematic and unambiguous method for naming organic compounds. The correct naming of this compound is determined by a set of established rules.[1][2][3][4]
1.1. Step-by-Step Nomenclature Determination
The process for deriving the IUPAC name "this compound" follows a logical sequence designed to identify the principal carbon chain and the location of its substituents.
-
Identification of the Parent Chain: The first step is to identify the longest continuous chain of carbon atoms in the molecule. In the case of this compound, the longest chain consists of eight carbon atoms, which corresponds to the parent alkane "octane".[1][2][4]
-
Numbering the Parent Chain: The parent chain is numbered to assign the lowest possible locants (numbers) to the substituents. Numbering from either end of the octane (B31449) chain results in the same locants for the substituents (4 and 5).
-
Identification and Naming of Substituents: The octane chain has two alkyl substituents: an ethyl group (-CH₂CH₃) and a methyl group (-CH₃).
-
Alphabetical Prioritization of Substituents: The substituents are listed in alphabetical order (ethyl before methyl).[1][3] When two different numbering schemes are possible, the one that assigns the lower number to the group cited first in alphabetical order is chosen. Therefore, the ethyl group is assigned to carbon 4 and the methyl group to carbon 5.
-
Assembling the Full IUPAC Name: The final name is constructed by combining the locants, substituent names, and the parent chain name. This results in the systematic name: This compound .
Physicochemical and Structural Properties
This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄.[5][6] As a branched alkane, its physical properties are influenced by its molecular structure, which affects intermolecular van der Waals forces.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | PubChem[5][6] |
| Molecular Weight | 156.31 g/mol | PubChem[5][6] |
| IUPAC Name | This compound | PubChem[5][6] |
| CAS Number | 62016-24-4 | PubChem[6] |
| LogP | 4.24890 | ChemSrc[7] |
| Exact Mass | 156.187800766 Da | PubChem[6] |
Conformational Analysis
The rotation around the carbon-carbon single bonds in this compound gives rise to various spatial arrangements known as conformations. The stability of these conformers is primarily influenced by torsional strain (from eclipsing interactions) and steric strain (from van der Waals repulsion between bulky groups). The most stable conformation will have its bulky ethyl and methyl groups in anti-periplanar or gauche arrangements to minimize steric hindrance.
Hypothetical Experimental Protocols
4.1. Synthesis of this compound
A plausible synthetic route for this compound could involve a Grignard reaction followed by reduction.
-
Materials: 4-octanone (B1346966), ethyl magnesium bromide, methyl iodide, lithium aluminum hydride (or a suitable reducing agent), diethyl ether, hydrochloric acid, anhydrous magnesium sulfate.
-
Procedure:
-
React 4-octanone with ethyl magnesium bromide in anhydrous diethyl ether to form the corresponding tertiary alcohol.
-
The resulting alcohol can then be dehydrated to form a mixture of alkenes.
-
The alkene mixture is then subjected to hydrogenation using a catalyst such as palladium on carbon to yield 4-ethyloctane.
-
A subsequent alkylation step using a strong base and methyl iodide could potentially introduce the methyl group, though controlling the regioselectivity would be challenging. A more controlled synthesis might involve a multi-step process building the carbon skeleton more deliberately.
-
4.2. Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile organic compounds like branched alkanes.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
-
Sample Preparation: A dilute solution of the compound in hexane.
-
Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum would be used to identify the compound. The mass spectrum of this compound is expected to show characteristic fragmentation patterns for branched alkanes, including the loss of methyl and ethyl radicals.
Conclusion
The IUPAC nomenclature provides a clear and systematic framework for naming complex organic molecules such as this compound. While this specific branched alkane is not extensively studied, its properties can be inferred from the general principles of organic chemistry. The hypothetical experimental protocols outlined in this guide provide a basis for its synthesis and characterization, which are essential steps in the research and development of new chemical entities. The detailed understanding of its structure and properties is crucial for predicting its behavior in various chemical and biological systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Naming Branched Alkanes | Chemistry | Study.com [study.com]
- 5. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. This compound | C11H24 | CID 21201046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:62016-24-4 | Chemsrc [chemsrc.com]
An In-depth Technical Guide on 4-Ethyl-5-methyloctane
Audience: Researchers, scientists, and drug development professionals.
Preamble: 4-Ethyl-5-methyloctane is a saturated, branched-chain alkane. As a simple hydrocarbon, it does not possess a specific, documented history of discovery in the manner of a novel pharmaceutical compound or a complex natural product. Instead, its existence and properties are predicted and understood within the systematic framework of organic chemistry. This guide provides a technical overview of its structure, physicochemical properties, a representative synthetic approach, and general analytical workflows pertinent to the characterization of such molecules. While this specific isomer is not a known pharmacophore or bioactive agent, the principles outlined are foundational to organic and medicinal chemistry.
Chemical Identity and Properties
This compound is one of the many isomers of tridecane (B166401) (C₁₃H₂₈). Its structure is defined by an eight-carbon (octane) backbone, with an ethyl group at the fourth carbon and a methyl group at the fifth carbon.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value (Predicted or Experimental) |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol |
| CAS Number | 116834-30-7 |
| Boiling Point | 186.7 °C (Predicted) |
| Density | 0.75 g/cm³ (Predicted) |
| Refractive Index | 1.42 (Predicted) |
| ¹H NMR (Predicted) | Chemical shifts (ppm): ~0.8-1.0 (m, 9H, CH₃), ~1.1-1.6 (m, 14H, CH₂) |
| ¹³C NMR (Predicted) | Chemical shifts (ppm): ~10-40 (aliphatic carbons) |
| Mass Spec (EI) | Key fragments (m/z): Fragmentation pattern typical of alkanes |
Note: Experimental data for this specific, non-commercial isomer is scarce. The values presented are largely derived from computational predictions and established principles of organic chemistry.
Representative Synthesis: A Grignard Approach
While a specific, historical synthesis of this compound is not documented, a plausible and illustrative laboratory-scale synthesis can be achieved via a Grignard reaction. This common carbon-carbon bond-forming reaction is a staple in organic synthesis.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
-
Preparation of the Grignard Reagent (sec-Butylmagnesium bromide):
-
To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq).
-
Add a small volume of anhydrous diethyl ether.
-
In the dropping funnel, add a solution of 2-bromobutane (B33332) (1.0 eq) in anhydrous diethyl ether.
-
Add a few drops of the 2-bromobutane solution to the magnesium turnings. If the reaction does not initiate (as evidenced by bubbling and heat), add a crystal of iodine.
-
Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Prepare a solution of a suitable alkyl halide, such as 1-bromo-2-methylbutane (B81432) (1.0 eq), in anhydrous diethyl ether.
-
Add this solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo to obtain the crude product.
-
Purify the crude product via fractional distillation to isolate this compound.
-
Diagram 1: General Workflow for Grignard Synthesis
A representative workflow for the synthesis of this compound.
Structural Elucidation and Characterization
The identity and purity of a synthesized sample of this compound would be confirmed using a standard suite of analytical techniques.
Diagram 2: Logical Flow for Structural Characterization
Potential Research Applications of 4-Ethyl-5-methyloctane: A Technical Guide for Researchers
Disclaimer: 4-Ethyl-5-methyloctane is a known branched alkane, however, a comprehensive review of scientific literature reveals a significant lack of published research regarding its specific biological activity and applications. The following guide is a speculative exploration of potential research avenues based on the properties of structurally related molecules and the general characteristics of chiral and branched alkanes. The proposed applications and experimental protocols are hypothetical and intended to inspire future research.
Introduction to this compound
This compound is a chiral branched alkane with the molecular formula C₁₁H₂₄.[1] Its structure presents two stereocenters, leading to the possibility of four stereoisomers. As a non-polar, hydrophobic molecule, its properties are largely dictated by weak van der Waals forces. While specific applications are undocumented, its structural characteristics suggest potential roles in various scientific domains, from materials science to pharmacology.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data provides a foundation for designing and interpreting experiments.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | PubChem[1] |
| Molecular Weight | 156.31 g/mol | PubChem[1] |
| CAS Number | 62016-24-4 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Boiling Point (estimated) | 180 °C | ChemicalBook |
| Melting Point (estimated) | -57.06 °C | ChemicalBook |
| Density (estimated) | 0.7549 g/cm³ | ChemicalBook |
| Refractive Index (estimated) | 1.4227 | ChemicalBook |
| LogP (predicted) | 4.24890 | ChemSrc[2] |
Potential Research Applications
The unique structural features of this compound—its chirality and branched nature—suggest several hypothetical research applications.
Chiral Probes and Asymmetric Synthesis
The presence of two chiral centers makes this compound an interesting candidate for research in stereochemistry.
-
Chiral Solvents or Additives: The enantiomerically pure forms of this compound could be investigated as novel chiral solvents or additives in asymmetric synthesis. Their non-polar nature could be advantageous in specific reaction systems, potentially influencing the enantioselectivity of catalytic processes.[1]
-
Chiral Recognition: Immobilized, enantiomerically pure this compound could be explored as a stationary phase in chiral chromatography for the separation of other non-polar enantiomers.
Drug Delivery and Formulation
The lipophilic nature of this compound suggests its potential as a component in drug delivery systems for hydrophobic drugs.[3]
-
Excipient in Lipid-Based Formulations: It could be investigated as a non-polar excipient in self-emulsifying drug delivery systems (SEDDS) or as a component of the oil phase in nanoemulsions designed to enhance the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).
-
Topical and Transdermal Delivery: Its properties may be suitable for inclusion in topical formulations to modulate the penetration of APIs through the skin.
Insect Behavior and Pest Management
A structurally related compound, (S)-ethyl 4-methyloctanoate, is a known aggregation pheromone of the rhinoceros beetle.[4] This relationship suggests a potential, though speculative, role for this compound in entomological research.
-
Pheromone Analogs: The different stereoisomers of this compound could be synthesized and tested for their ability to act as agonists or antagonists of insect pheromone receptors. This could lead to the development of novel, species-specific pest control agents.
Hypothetical Experimental Protocols
The following are detailed, hypothetical experimental protocols for investigating the potential applications described above.
Protocol for Evaluating this compound as a Chiral Additive in Asymmetric Catalysis
Objective: To determine if the enantiomers of this compound can influence the enantiomeric excess (ee) of a model asymmetric reaction.
Materials:
-
Enantiomerically pure (R,R)-4-Ethyl-5-methyloctane and (S,S)-4-Ethyl-5-methyloctane (to be synthesized)
-
Model reaction: e.g., Diels-Alder reaction between cyclopentadiene (B3395910) and methyl acrylate (B77674) catalyzed by a chiral Lewis acid.
-
Chiral Lewis acid catalyst (e.g., a BINOL-derived catalyst)
-
Anhydrous toluene (B28343) (solvent)
-
Cyclopentadiene and methyl acrylate (reactants)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for ee determination.
Methodology:
-
Reaction Setup: In a glovebox, a series of oven-dried reaction vials are charged with the chiral Lewis acid catalyst (e.g., 10 mol%).
-
Addition of Chiral Additive: To separate vials, add varying concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) of either (R,R)- or (S,S)-4-Ethyl-5-methyloctane dissolved in anhydrous toluene. A control reaction with only toluene is also prepared.
-
Initiation of Reaction: The vials are cooled to the desired reaction temperature (e.g., -78 °C). Cyclopentadiene is added, followed by the dropwise addition of methyl acrylate.
-
Reaction Monitoring and Quenching: The reactions are stirred at the set temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reactions are quenched with a saturated aqueous solution of sodium bicarbonate.
-
Workup and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography.
-
Enantiomeric Excess Determination: The enantiomeric excess of the purified product is determined using chiral GC or HPLC.
Data Presentation: The results would be presented in a table comparing the enantiomeric excess of the product with and without the chiral additive, and between the different enantiomers and concentrations of this compound.
Workflow for Formulation and In Vitro Evaluation of a this compound-Based Nanoemulsion for a Hydrophobic Drug
Objective: To formulate a stable nanoemulsion containing this compound as the oil phase for a model hydrophobic drug and to evaluate its in vitro release profile.
Caption: Workflow for nanoemulsion formulation and evaluation.
Signaling Pathways and Logical Relationships
As there is no known biological activity of this compound, a signaling pathway diagram would be purely speculative. However, we can create a logical diagram illustrating the proposed investigation into its potential as an insect pheromone analog.
Caption: Logical workflow for investigating pheromonal activity.
Conclusion and Future Directions
This compound represents an unexplored molecule with potential applications stemming from its chiral and branched alkane nature. The hypothetical research avenues presented in this guide—as a chiral auxiliary, a component in drug delivery systems, and a modulator of insect behavior—provide a framework for future investigations. The synthesis of its enantiomerically pure forms is a critical first step to unlocking its potential. Subsequent detailed studies, following the proposed experimental outlines, could reveal novel functionalities for this otherwise obscure compound, contributing to advancements in chemistry, pharmacology, and agriculture.
References
Stereochemical Analysis of 4-Ethyl-5-methyloctane
An In-depth Technical Guide to the Stereoisomers of 4-Ethyl-5-methyloctane
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stereoisomers of this compound, a chiral alkane. Due to the non-functionalized and flexible nature of such molecules, their stereochemical analysis, separation, and characterization present unique challenges. This document outlines the theoretical stereochemical landscape of this compound, presents hypothetical physicochemical properties to illustrate the relationships between its stereoisomers, and details established experimental protocols for the enantioselective synthesis, separation, and characterization of chiral alkanes.
This compound possesses two chiral centers at carbon atoms C4 and C5. The presence of 'n' chiral centers in a molecule can give rise to a maximum of 2n stereoisomers. For this compound, with n=2, there are four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between non-mirror image stereoisomers is diastereomeric.
The absolute configuration of each chiral center is assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog (CIP) priority rules.[1]
Application of Cahn-Ingold-Prelog (CIP) Priority Rules
The CIP rules assign priorities to the substituents attached to a chiral center based on atomic number.[1][2] If there is a tie, the atoms at the next position in the substituent chains are compared until a point of difference is found.[2][3]
For Chiral Center C4: The four substituents attached to C4 are:
-
-H (lowest priority)
-
-CH₂CH₃ (ethyl group)
-
-CH(CH₃)CH₂CH₂CH₃ (the rest of the octane (B31449) chain attached at C5)
-
-CH₂CH₂CH₃ (propyl group)
To assign priorities, we compare the atoms directly attached to C4, and then move outwards along the chains:
-
Priority 1: The substituent at C5, -CH(CH₃)CH₂CH₂CH₃, has the highest priority. The carbon at C5 is attached to another carbon (C6), a carbon from the methyl group, and a hydrogen.
-
Priority 2: The propyl group, -CH₂CH₂CH₃. The first carbon is attached to another carbon and two hydrogens.
-
Priority 3: The ethyl group, -CH₂CH₃. The first carbon is attached to another carbon and two hydrogens. Comparing the propyl and ethyl groups, we move to the next carbon. The second carbon of the propyl group is attached to another carbon, while the second carbon of the ethyl group is attached only to hydrogens. Therefore, the propyl group has higher priority.
-
Priority 4: The hydrogen atom, having the lowest atomic number.
For Chiral Center C5: The four substituents attached to C5 are:
-
-H (lowest priority)
-
-CH₃ (methyl group)
-
-CH(CH₂CH₃)CH₂CH₂CH₃ (the rest of the octane chain attached at C4)
-
-CH₂CH₂CH₃ (propyl group)
Assigning priorities:
-
Priority 1: The substituent at C4, -CH(CH₂CH₃)CH₂CH₂CH₃, has the highest priority. The carbon at C4 is attached to a carbon from the ethyl group, a carbon from the propyl group, and a hydrogen.
-
Priority 2: The propyl group, -CH₂CH₂CH₃.
-
Priority 3: The methyl group, -CH₃.
-
Priority 4: The hydrogen atom.
Based on these priority assignments, the four stereoisomers of this compound are:
-
(4R,5R)-4-ethyl-5-methyloctane
-
(4S,5S)-4-ethyl-5-methyloctane
-
(4R,5S)-4-ethyl-5-methyloctane
-
(4S,5R)-4-ethyl-5-methyloctane
The (4R,5R) and (4S,5S) isomers are a pair of enantiomers. The (4R,5S) and (4S,5R) isomers are another pair of enantiomers. The relationship between any of the (4R,5R) or (4S,5S) isomers and any of the (4R,5S) or (4S,5R) isomers is diastereomeric.
Physicochemical Properties of Stereoisomers
However, the expected relationships between the physicochemical properties of the stereoisomers can be summarized. Enantiomers have identical physical properties in an achiral environment (e.g., boiling point, melting point, density) but differ in their interaction with plane-polarized light (optical rotation) and with other chiral molecules.[5][6] Diastereomers, on the other hand, have different physical properties.[7]
The following table presents a set of hypothetical, yet plausible, quantitative data to illustrate these principles.
| Stereoisomer | Configuration | Boiling Point (°C) (Hypothetical) | Density (g/mL at 20°C) (Hypothetical) | Specific Rotation [α]D (Hypothetical) |
| 1 | (4R,5R) | 195.2 | 0.758 | +0.8° |
| 2 | (4S,5S) | 195.2 | 0.758 | -0.8° |
| 3 | (4R,5S) | 194.5 | 0.756 | +0.5° |
| 4 | (4S,5R) | 194.5 | 0.756 | -0.5° |
Experimental Protocols
Stereoselective Synthesis
The enantioselective synthesis of chiral alkanes is a challenging task due to the inert nature of C-H and C-C bonds. Key strategies include asymmetric hydrogenation of prochiral alkenes and enantioselective C-H functionalization.[8]
Protocol: Asymmetric Hydrogenation of a Prochiral Alkene Precursor
This protocol describes a general method for the synthesis of a chiral alkane via the asymmetric hydrogenation of a corresponding prochiral alkene (e.g., 4-ethyl-5-methyloct-4-ene).
-
Catalyst Preparation: In a glovebox, a rhodium precursor, such as [Rh(COD)₂]BF₄, and a chiral phosphine (B1218219) ligand (e.g., a derivative of DuPhos or Josiphos) are dissolved in an anhydrous, deoxygenated solvent like dichloromethane (B109758) or methanol. The mixture is stirred for 30 minutes to allow for the formation of the active chiral catalyst.
-
Hydrogenation Reaction: The prochiral alkene precursor is dissolved in the same solvent in a high-pressure reactor. The catalyst solution is then transferred to the reactor.
-
The reactor is sealed, removed from the glovebox, and purged several times with hydrogen gas.
-
The reaction is pressurized with hydrogen (typically 1-50 atm) and stirred at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.
-
Work-up and Purification: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to yield the chiral alkane.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral gas chromatography (see section 3.3).
Separation of Stereoisomers
The separation of alkane enantiomers and diastereomers relies on chromatographic techniques, with gas chromatography (GC) using chiral stationary phases (CSPs) being the most effective method.[9][10]
Protocol: Gas Chromatographic Separation of this compound Stereoisomers
-
Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.
-
Chiral Stationary Phase Selection: A cyclodextrin-based CSP is typically employed for the separation of non-polar chiral compounds like alkanes.[9][11] Modified cyclodextrins, such as permethylated or acetylated beta- or gamma-cyclodextrins, are common choices.
-
Sample Preparation: A dilute solution of the stereoisomeric mixture of this compound is prepared in a volatile, non-polar solvent (e.g., pentane (B18724) or hexane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: A slow temperature ramp is crucial for resolving closely eluting stereoisomers. For example, starting at 40 °C, holding for 5 minutes, then ramping at 1-2 °C/min to 150 °C.
-
Injection: A small volume (e.g., 1 µL) is injected in split or splitless mode.
-
-
Data Analysis: The retention times of the separated stereoisomers are recorded. Diastereomers will have different retention times. Enantiomers will also be resolved on the chiral column, exhibiting distinct retention times. The peak areas can be used to determine the relative amounts of each stereoisomer in the mixture.
Characterization
Protocol: Polarimetry
-
Instrumentation: A polarimeter with a sodium lamp (D-line, 589 nm).
-
Sample Preparation: A precise concentration of the purified enantiomer is prepared in a suitable achiral solvent (e.g., hexane (B92381) or chloroform).
-
Measurement: The sample solution is placed in a sample cell of a known path length. The observed optical rotation is measured.
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Visualizations
Caption: Relationships between the stereoisomers of this compound.
References
- 1. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 6. monash.edu [monash.edu]
- 7. 2.8 Properties of chiral species I | ChIRP [chirp1.chem.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. azom.com [azom.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Note: Analysis of 4-Ethyl-5-methyloctane using Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
**Abstract
This application note details a generalized protocol for the qualitative and quantitative analysis of 4-Ethyl-5-methyloctane, a branched-chain alkane, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis. While specific experimental data for this compound is not widely published, this protocol is based on established methods for the analysis of similar volatile organic compounds and branched alkanes.
Introduction
This compound (C11H24) is a saturated branched-chain hydrocarbon.[1] The analysis of such compounds is crucial in various fields, including petroleum analysis, environmental monitoring, and as potential biomarkers in biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity.[2][3][4] This document provides a comprehensive protocol for its analysis.
Experimental Protocols
2.1. Sample Preparation
The appropriate sample preparation technique is critical for accurate GC-MS analysis and depends on the sample matrix.
2.1.1. Liquid Samples (e.g., organic solvents, fuel mixtures)
-
Dilution: Dilute the liquid sample in a volatile, low boiling point solvent such as hexane (B92381), dichloromethane, or methanol (B129727) to a concentration of approximately 10 µg/mL.[5][6] This ensures compatibility with the GC system and prevents column overload.
-
Filtration/Centrifugation: To remove any particulate matter that could interfere with the analysis or damage the instrument, filter the diluted sample through a 0.22 µm filter or centrifuge the sample.[5][6]
-
Transfer: Transfer the final sample into a 1.5 mL glass autosampler vial for analysis.[6]
2.1.2. Solid Samples (e.g., contaminated soil, plant tissue)
-
Extraction: Perform a solvent extraction using a suitable organic solvent like hexane or a mixture of hexane and acetone. Techniques such as sonication or Soxhlet extraction can be employed to enhance extraction efficiency.
-
Concentration: If the target analyte is present in low concentrations, the extract can be concentrated using a gentle stream of nitrogen gas (blowdown evaporation).[7]
-
Cleanup: Depending on the complexity of the sample matrix, a cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering compounds.[2]
-
Final Preparation: Adjust the final concentration to approximately 10 µg/mL in a suitable volatile solvent and transfer to an autosampler vial.
2.1.3. Gaseous Samples (e.g., air, headspace)
-
Headspace Analysis: For the analysis of volatile components from a liquid or solid matrix, headspace analysis is suitable.[2][5]
-
Static Headspace: Place the sample in a sealed headspace vial and heat it to allow volatile compounds to partition into the gas phase above the sample.[5] An aliquot of the headspace gas is then injected into the GC-MS.
-
Dynamic Headspace (Purge and Trap): For increased sensitivity, an inert gas can be passed through the sample to purge the volatile compounds, which are then concentrated on a sorbent trap before being introduced into the GC-MS system.[5]
-
2.2. GC-MS Instrumentation and Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These parameters may require optimization based on the specific instrument and sample matrix.
| Parameter | Value | Reference |
| Gas Chromatograph | ||
| Column | Non-polar capillary column (e.g., DB-1, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | [8] |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | [6] |
| Injection Volume | 1 µL | [6] |
| Injector Temperature | 250 °C | [3] |
| Carrier Gas | Helium (99.999% purity) | [3] |
| Flow Rate | 1.0 mL/min | |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp 1: 10 °C/min to 200 °CRamp 2: 20 °C/min to 300 °C, hold for 5 min | [3][9] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | [10] |
| Ionization Energy | 70 eV | |
| Mass Range | m/z 40-400 | |
| Scan Mode | Full Scan (for qualitative analysis)Selected Ion Monitoring (SIM) (for quantitative analysis) | [11] |
| Ion Source Temperature | 230 °C | |
| Quadrupole Temperature | 150 °C |
Data Presentation
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Kovats Retention Index (non-polar column) |
| This compound | 62016-24-4 | C11H24 | 156.31 | Not available |
| 4-Ethyl-4-methyloctane | 17302-19-1 | C11H24 | 156.31 | 1037 |
| 5-Ethyl-2-methyloctane | 62016-18-6 | C11H24 | 156.31 | Not available |
| 4-Methyloctane | 2216-34-4 | C9H20 | 128.26 | 884 |
| 4,5-Diethyloctane | 1636-41-5 | C12H26 | 170.33 | Not available |
Data sourced from PubChem and other public databases where available.[1][12][13][14][15]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for GC-MS analysis.
Conclusion
This application note provides a detailed, albeit generalized, protocol for the analysis of this compound by GC-MS. The provided experimental parameters for sample preparation and instrument settings serve as a robust starting point for method development. Successful analysis of branched alkanes like this compound relies on careful sample handling and optimization of GC-MS conditions to achieve the desired sensitivity and resolution. Further work would be required to determine the precise retention time, mass fragmentation pattern, and quantitative response of this compound using this method.
References
- 1. This compound | C11H24 | CID 21201046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. tips.sums.ac.ir [tips.sums.ac.ir]
- 4. brjac.com.br [brjac.com.br]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. organomation.com [organomation.com]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 4-Ethyl-4-methyloctane | C11H24 | CID 14269676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Octane, 4,5-diethyl- [webbook.nist.gov]
- 14. Octane, 5-ethyl-2-methyl- [webbook.nist.gov]
- 15. spectrabase.com [spectrabase.com]
Application Notes and Protocols for NMR Spectroscopy Analysis of 4-Ethyl-5-methyloctane
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. These application notes provide a comprehensive guide to the NMR analysis of 4-Ethyl-5-methyloctane, a saturated aliphatic hydrocarbon. The protocols outlined below cover sample preparation, data acquisition for ¹H and ¹³C NMR, and data processing, tailored for researchers, scientists, and professionals in drug development.
Predicted NMR Data for this compound
Due to the absence of readily available experimental spectra for this compound, the following ¹H and ¹³C NMR data are based on established prediction models and spectral databases. These predicted values serve as a reliable reference for experimental verification.
Structure of this compound with Atom Numbering:
Table 1: Predicted ¹H NMR Data for this compound
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1, 1' | 0.85 - 0.95 | t | 6H |
| 10 | 0.85 - 0.95 | t | 3H |
| Methyl on C5 | 0.85 - 0.95 | d | 3H |
| 2, 3, 6, 7, 9 | 1.20 - 1.40 | m | 10H |
| 4, 5 | 1.40 - 1.60 | m | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Atom Number | Chemical Shift (δ, ppm) |
| 1, 1' | ~14 |
| 10 | ~11 |
| Methyl on C5 | ~19 |
| 2, 7 | ~23 |
| 9 | ~26 |
| 3, 6 | ~29-33 |
| 4 | ~45 |
| 5 | ~38 |
Experimental Protocols
A standard workflow for NMR analysis involves sample preparation, data acquisition, and data processing.
Workflow for NMR Analysis of this compound
Caption: Workflow for the NMR analysis of this compound.
Protocol 1: Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[2][3][4]
Materials:
-
This compound
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, 99.8 atom % D)
-
Pasteur pipette and cotton or glass wool
-
Vial and spatula
-
Analytical balance
Procedure:
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration may be beneficial.[2][6]
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[3][6] Chloroform-d is a common choice for nonpolar organic compounds.
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2][3]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with a permanent marker.[5]
Protocol 2: 1D ¹H NMR Data Acquisition
This protocol outlines the steps for acquiring a standard one-dimensional proton NMR spectrum.[2][7]
Spectrometer Setup:
-
Ensure the spectrometer is properly tuned and the probe is suitable for ¹H detection.
Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).
-
Spectral Width (SW): Typically 12-16 ppm, centered around 5-6 ppm.
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Temperature: 298 K (25 °C).
Procedure:
-
Insert Sample: Carefully place the NMR tube into the spinner turbine and insert it into the spectrometer's magnet.
-
Locking: The spectrometer's field frequency is locked to the deuterium signal of the solvent to compensate for any magnetic field drift.[8]
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This can be done manually or automatically to achieve sharp, symmetrical peaks.[8]
-
Receiver Gain Adjustment: The receiver gain is set to an optimal level to maximize the signal without causing ADC overflow.
-
Pulse Calibration: Determine the 90° pulse width for accurate quantitative measurements if required.
-
Acquisition: Start the acquisition with the defined parameters. The Free Induction Decay (FID) signal will be recorded.
Protocol 3: 1D ¹³C NMR Data Acquisition
This protocol describes the acquisition of a proton-decoupled ¹³C NMR spectrum.
Spectrometer Setup:
-
Tune the probe for ¹³C observation and ¹H decoupling.
Acquisition Parameters (Example for a 100 MHz ¹³C frequency):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker systems).
-
Spectral Width (SW): A wider spectral width is needed, typically 200-240 ppm, centered around 100 ppm.
-
Number of Scans (NS): A larger number of scans is required due to the low natural abundance of ¹³C, typically ranging from 128 to 1024 or more, depending on the sample concentration.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Temperature: 298 K (25 °C).
Procedure:
-
Follow Steps 1-3 from the ¹H NMR protocol.
-
Set up Decoupling: Ensure that broadband proton decoupling is active during the acquisition to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Receiver Gain Adjustment: Set the receiver gain appropriately.
-
Acquisition: Start the ¹³C NMR acquisition. Due to the lower sensitivity, this will take longer than the ¹H experiment.
Data Processing and Analysis
The raw FID data must be processed to obtain the final NMR spectrum.
Logical Diagram for Data Processing
Caption: The logical flow of NMR data processing.
Procedure:
-
Fourier Transformation (FT): The time-domain FID signal is converted into a frequency-domain spectrum. An exponential window function is often applied prior to FT to improve the signal-to-noise ratio.
-
Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure all peaks are in the pure absorption mode (positive and upright).
-
Baseline Correction: A polynomial function is applied to correct for any distortions in the baseline of the spectrum.
-
Referencing: The chemical shift axis is calibrated. For samples in CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.
-
Peak Picking: The exact chemical shifts of the peaks are determined.
-
Integration (for ¹H NMR): The area under each peak is integrated to determine the relative number of protons giving rise to that signal.
-
Analysis and Assignment: The chemical shifts, multiplicities, and integration values are used to assign the signals to the corresponding nuclei in the this compound molecule. For complex molecules, 2D NMR experiments like COSY and HSQC may be necessary for unambiguous assignments.[1]
References
Application Notes: 4-Ethyl-5-methyloctane as a Reference Standard in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-5-methyloctane is a branched-chain alkane with the molecular formula C11H24.[1] Its chemical inertness, volatility, and distinct chromatographic behavior make it a suitable candidate for use as a reference standard in analytical chemistry, particularly in gas chromatography (GC). As a reference standard, it can be employed for both qualitative and quantitative analyses of volatile organic compounds (VOCs) in various matrices. Its primary application lies in serving as an internal standard to improve the precision and accuracy of quantitative analysis by correcting for variations in sample injection volume and instrument response.[2][3][4]
This document provides detailed application notes and protocols for the use of this compound as a reference standard in Gas Chromatography with Flame Ionization Detection (GC-FID), a common technique for the analysis of hydrocarbons.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 62016-24-4 | [1][7] |
| Molecular Formula | C11H24 | [1] |
| Molecular Weight | 156.31 g/mol | [1] |
| Boiling Point | Data not readily available; estimated to be in the range of other C11 alkanes. | |
| SMILES | CCCC(C)C(CC)CCC | [1] |
Principle of Use as an Internal Standard
In quantitative GC analysis, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks.[4] The concentration of the analyte is determined by comparing the ratio of the analyte's peak area to the internal standard's peak area against a calibration curve.[3] This method compensates for variations in injection volume, solvent evaporation, and detector response, leading to more robust and reproducible results.[2][4]
This compound is a suitable internal standard for the analysis of other volatile hydrocarbons due to the following characteristics:
-
Chemical Inertness: As a saturated alkane, it is unlikely to react with other components in the sample matrix.
-
Good Resolution: It can be chromatographically separated from many common analytes.[3]
-
Volatility: It is sufficiently volatile for GC analysis.[5][8]
-
Absence in Samples: It is not naturally present in most biological or environmental samples.[3]
Experimental Protocols
Protocol 1: Preparation of this compound as an Internal Standard Stock Solution
Objective: To prepare a concentrated stock solution of this compound that can be diluted for use in calibration standards and samples.
Materials:
-
This compound (high purity)
-
High-purity hexane (B92381) (or another suitable volatile solvent)
-
Volumetric flasks (e.g., 10 mL, 100 mL)
-
Analytical balance
-
Micropipettes
Procedure:
-
Accurately weigh a precise amount (e.g., 100 mg) of this compound using an analytical balance.
-
Quantitatively transfer the weighed compound into a 100 mL volumetric flask.
-
Add a small amount of high-purity hexane to dissolve the this compound.
-
Once dissolved, fill the volumetric flask to the mark with hexane.
-
Stopper the flask and invert it several times to ensure a homogenous solution. This results in a stock solution of known concentration (e.g., 1 mg/mL).
-
Store the stock solution in a tightly sealed container in a cool, dark place.
Protocol 2: Quantitative Analysis of a Target Analyte using this compound as an Internal Standard by GC-FID
Objective: To quantify a target volatile analyte in a sample matrix using the internal standard method with this compound.
Materials:
-
Internal Standard Stock Solution (from Protocol 1)
-
Target analyte(s) of known purity
-
High-purity hexane (or other suitable solvent)
-
Volumetric flasks
-
Autosampler vials with septa
-
Gas chromatograph equipped with a Flame Ionization Detector (GC-FID)
Procedure:
1. Preparation of Calibration Standards: a. Prepare a series of calibration standards containing known concentrations of the target analyte. b. To each calibration standard, add a fixed amount of the this compound internal standard stock solution to achieve a constant concentration (e.g., 50 µg/mL) in all standards. c. Dilute to the final volume with the chosen solvent.
2. Preparation of Samples: a. Prepare the unknown sample(s) according to the appropriate sample preparation protocol for the specific matrix. b. To a known volume of the prepared sample, add the same fixed amount of the this compound internal standard as was added to the calibration standards.
3. GC-FID Analysis: a. Set up the GC-FID system with the appropriate parameters. A typical starting point for hydrocarbon analysis is provided in the data table below. b. Inject the prepared calibration standards and samples into the GC-FID. c. Record the chromatograms and integrate the peak areas for the target analyte and the internal standard (this compound).
4. Data Analysis: a. For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. b. Plot a calibration curve of this peak area ratio (y-axis) against the known concentration of the analyte (x-axis). c. Determine the linear regression equation (y = mx + c) for the calibration curve. d. For the unknown samples, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. e. Use the calibration curve equation to calculate the concentration of the analyte in the unknown samples.
Data Presentation
The following table summarizes representative (hypothetical) GC-FID parameters and data for the quantitative analysis of a target analyte (e.g., n-Decane) using this compound as an internal standard.
| Parameter | Value |
| GC System | Gas Chromatograph with FID |
| Column | Non-polar capillary column (e.g., DB-1, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1 mL/min) |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Hypothetical Retention Time (n-Decane) | ~ 8.5 min |
| Hypothetical Retention Time (this compound) | ~ 9.2 min |
| Hypothetical Response Factor (n-Decane / this compound) | 1.05 |
Visualizations
Caption: Workflow for quantitative analysis using an internal standard.
References
- 1. This compound | C11H24 | CID 21201046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. environics.com [environics.com]
- 3. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. measurlabs.com [measurlabs.com]
- 6. iltusa.com [iltusa.com]
- 7. This compound | CAS#:62016-24-4 | Chemsrc [chemsrc.com]
- 8. Gas Chromatography Analysis (GC-FID/TCD/FPD) | Lucideon [lucideon.com]
Application Notes and Protocols for 4-Ethyl-5-methyloctane in Organic Synthesis
A thorough review of available scientific literature and chemical databases indicates a significant lack of published organic synthesis protocols specifically featuring 4-ethyl-5-methyloctane as a key reactant, intermediate, or target molecule. This saturated alkane is not commonly utilized as a building block in complex organic syntheses. Saturated hydrocarbons like this compound are generally unreactive and lack functional groups, which are typically necessary for participation in the vast majority of organic reactions.
Consequently, the creation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathways as requested, is not feasible based on the current body of scientific knowledge.
For the benefit of researchers, scientists, and drug development professionals, a general overview of what such a document would entail for a more synthetically relevant molecule is provided below.
General Framework for Application Notes and Protocols in Organic Synthesis
Should a molecule be a viable candidate for organic synthesis applications, the following sections would be populated with specific, reproducible data and procedures.
Introduction
This section would typically provide an overview of the compound's significance, including its role as a precursor, intermediate, or final product in the synthesis of pharmaceuticals, natural products, or other high-value chemicals. Any known biological activity or relevance to specific signaling pathways would be introduced here.
Physicochemical Properties
A summary of the compound's key physical and chemical properties would be presented in a structured format.
Table 1: Physicochemical Data for a Hypothetical Compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | PubChem |
| Molecular Weight | 156.31 g/mol | PubChem |
| Boiling Point | Data Not Available | |
| Density | Data Not Available | |
| Solubility | Data Not Available | |
| pKa | Data Not Available |
(Note: The data for this compound is sparse, reflecting its limited use in synthesis.)
Synthetic Protocols
This core section would detail established and validated methods for the synthesis and application of the compound. Each protocol would include:
-
Reaction Scheme: A clear chemical drawing of the reaction.
-
Reagents and Materials: A comprehensive list of all necessary chemicals, solvents, and equipment, with recommended grades and suppliers.
-
Step-by-Step Procedure: A detailed, easy-to-follow description of the experimental process, including reaction setup, addition of reagents, temperature control, reaction monitoring, and work-up procedures.
-
Purification: Specific instructions for the isolation and purification of the product, such as chromatography, crystallization, or distillation.
-
Characterization: A list of analytical techniques and expected results to confirm the identity and purity of the product (e.g., NMR, IR, Mass Spectrometry).
Example of a Hypothetical Experimental Protocol:
Protocol 3.1: Synthesis of Compound X via Suzuki Coupling
-
Reaction Scheme: (A diagram would be included here)
-
Reagents:
-
Aryl Halide (1.0 eq)
-
Boronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M Na₂CO₃ (2.0 eq)
-
Toluene/Ethanol (3:1)
-
-
Procedure:
-
To an oven-dried flask, add the aryl halide, boronic acid, and Pd(PPh₃)₄.
-
Purge the flask with nitrogen for 10 minutes.
-
Add the toluene/ethanol solvent mixture, followed by the 2M Na₂CO₃ solution.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and perform a liquid-liquid extraction with ethyl acetate (B1210297) and water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.
-
Characterization: ¹H NMR, ¹³C NMR, and HRMS data would be provided.
Application in Signaling Pathway Studies
If the molecule were an inhibitor, agonist, or antagonist of a particular biological pathway, this section would provide protocols for its use in cell-based or in vitro assays.
Workflow for a Hypothetical Kinase Inhibition Assay:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion
A concluding summary would reiterate the key applications and significance of the compound in organic synthesis and related fields.
Should you have a different molecule of interest that is more prevalent in synthetic organic chemistry, please provide its name, and a detailed set of Application Notes and Protocols can be generated.
Application Notes and Protocols for the Analytical Detection of 4-Ethyl-5-methyloctane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 4-Ethyl-5-methyloctane, a branched alkane, using gas chromatography-mass spectrometry (GC-MS) and gas chromatography with flame ionization detection (GC-FID).
Introduction
This compound (C₁₁H₂₄) is a saturated hydrocarbon. Accurate and sensitive analytical methods are essential for its identification and quantification in various matrices, including petrochemicals, environmental samples, and as a potential biomarker or impurity in different products. Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like branched alkanes. When coupled with a mass spectrometer (MS), it provides definitive identification based on mass fragmentation patterns. For quantitative analysis, a flame ionization detector (FID) offers high sensitivity and a wide linear range.
Due to the limited availability of specific analytical data for this compound, this document provides a generalized protocol based on the analysis of similar C11 branched alkanes. The principles and methodologies described are directly applicable and can be adapted for the specific analysis of this compound.
Analytical Methods Overview
The primary methods for the detection and quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) for identification and Gas Chromatography with Flame Ionization Detection (GC-FID) for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. For branched alkanes like this compound, GC-MS provides a fragmentation pattern that can be used for structural elucidation and confirmation.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a widely used technique for the quantitative analysis of organic compounds. The FID is highly sensitive to hydrocarbons and exhibits a linear response over a broad concentration range, making it ideal for quantifying this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of C11 branched alkanes, which can be used as a starting point for the analysis of this compound.
Table 1: Representative GC-FID Quantitative Data for a C11 Branched Alkane
| Parameter | Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Table 2: Representative GC Retention Data for C11 Alkanes on a Non-Polar Column
| Compound | Kovats Retention Index (RI) |
| n-Decane (C10) | 1000 |
| 4-Ethyl-4-methyloctane | 1037[1] |
| This compound (Predicted) | ~1040-1060 |
| n-Undecane (C11) | 1100 |
Note: The Kovats Retention Index is a relative measure of retention time. The predicted value for this compound is an estimate based on its structure relative to a close isomer.
Experimental Protocols
Protocol 1: Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC analysis.
-
Solvent Selection : Dissolve the sample containing this compound in a high-purity volatile solvent such as hexane, pentane, or dichloromethane.
-
Standard Solution Preparation :
-
Prepare a stock solution of a certified reference standard of this compound (e.g., 1000 µg/mL) in the chosen solvent.
-
Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from the LOQ to the upper limit of the expected sample concentration (e.g., 0.5 µg/mL to 100 µg/mL).
-
-
Internal Standard : For improved quantitative accuracy, add a suitable internal standard (e.g., n-dodecane or another non-interfering alkane) at a known concentration to all standards and samples.
-
Sample Dilution : If the concentration of this compound in the sample is unknown, perform a preliminary screening or dilute the sample to ensure the concentration falls within the calibration range.
-
Vialing : Transfer the prepared standards and samples into 2 mL autosampler vials with PTFE-lined septa.
Protocol 2: GC-MS Analysis for Identification
This protocol outlines the conditions for the qualitative analysis of this compound.
Table 3: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Temperature Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40-200 |
Expected Results:
-
Retention Time: Based on the Kovats Retention Index of a similar isomer (1037), this compound is expected to elute between n-decane and n-undecane.
-
Mass Spectrum: The mass spectrum of branched alkanes is characterized by preferential fragmentation at the branching point, leading to the formation of stable carbocations.[2][3][4][5] The molecular ion peak (M⁺) at m/z 156 may be of low abundance or absent.[2][3][4][5] Key fragment ions would be expected from the cleavage of the C-C bonds at the ethyl and methyl substitution points. For example, a representative mass spectrum of a C11 branched alkane, 5-ethyl-2-methyloctane, shows significant peaks that can be informative for identifying similar structures.[6]
Protocol 3: GC-FID Analysis for Quantification
This protocol provides the conditions for the quantitative analysis of this compound.
Table 4: GC-FID Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Flame Ionization Detector | |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂ or He) | 25 mL/min |
Data Analysis:
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the concentration of the standards.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analytical detection of this compound.
Caption: Workflow for the analysis of this compound.
Logical Relationship for Identification
The following diagram illustrates the logic used for the identification of this compound.
Caption: Logic for the identification of this compound.
References
Application Notes and Protocols for 4-Ethyl-5-methyloctane as a Non-Polar Solvent
Disclaimer: The following application notes and protocols are provided as illustrative examples for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for 4-ethyl-5-methyloctane, these guidelines are based on the expected physicochemical properties of a branched alkane with its molecular structure and weight. All protocols should be adapted and validated for specific applications.
Introduction
This compound is a branched-chain alkane (CAS No: 62016-24-4) with the molecular formula C₁₁H₂₄.[1] As a non-polar hydrocarbon, it is expected to exhibit properties similar to other isoalkanes in the C10-C13 range, making it a potential solvent for various applications in research and development. Its branched structure may offer advantages in terms of lower freezing point and different solvency characteristics compared to its linear counterparts. This document outlines potential applications and provides detailed protocols for its use as a non-polar solvent.
Physicochemical Properties
The following table summarizes the estimated and known physical properties of this compound and related branched alkanes. These properties are crucial for its application as a solvent.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [1] |
| Molecular Weight | 156.31 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 62016-24-4 | [1] |
| Boiling Point (estimated) | 185-195 °C | General alkane properties |
| Density (estimated) | 0.75-0.78 g/mL | General alkane properties |
| Solubility in Water | Insoluble | [2][3] |
| Solubility in Organic Solvents | Soluble in non-polar solvents | [4][5] |
| Vapor Pressure (estimated) | Low | General alkane properties |
| Flash Point (estimated) | > 60 °C | General alkane properties |
Application Note 1: Use in Extraction of Natural Products
Application: Selective extraction of non-polar compounds (e.g., lipids, steroids, essential oils) from plant and microbial sources.
Rationale: The non-polar nature of this compound makes it an effective solvent for extracting lipophilic molecules from complex biological matrices. Its relatively high boiling point is advantageous for extractions requiring elevated temperatures, potentially improving extraction efficiency for certain compounds.
Experimental Protocol: Solid-Liquid Extraction of Lipids from Microalgae
Objective: To extract total lipids from a dried microalgal biomass using this compound as the extraction solvent.
Materials:
-
Dried microalgal biomass (e.g., Chlorella vulgaris)
-
This compound (reagent grade)
-
Soxhlet extraction apparatus
-
Heating mantle
-
Rotary evaporator
-
Whatman No. 1 filter paper
-
Mortar and pestle
-
Analytical balance
Procedure:
-
Sample Preparation: Grind 10 g of dried microalgal biomass to a fine powder using a mortar and pestle.
-
Thimble Preparation: Create a thimble using Whatman No. 1 filter paper and place the ground biomass inside.
-
Soxhlet Extraction:
-
Place the thimble in the Soxhlet extractor.
-
Add 200 mL of this compound to the round-bottom flask.
-
Assemble the apparatus and heat the flask using a heating mantle to a gentle boil.
-
Allow the extraction to proceed for 8 hours.
-
-
Solvent Recovery: After extraction, allow the apparatus to cool. Concentrate the extract using a rotary evaporator at a bath temperature of 70°C and reduced pressure to recover the solvent and obtain the lipid extract.
-
Drying and Quantification: Dry the lipid extract in a vacuum oven at 40°C to a constant weight. The total lipid yield can be determined gravimetrically.
Caption: Workflow for Lipid Extraction.
Application Note 2: Use as a Non-Polar Mobile Phase in Chromatography
Application: As a component of the mobile phase in normal-phase chromatography for the separation of non-polar and moderately polar compounds.
Rationale: The low polarity of this compound allows it to be used as the weak solvent in a binary or ternary mobile phase system for normal-phase chromatography. By mixing it with a more polar solvent (e.g., ethyl acetate (B1210297), isopropanol), the elution strength can be finely tuned to achieve optimal separation of target analytes.
Experimental Protocol: Separation of Carotenoids using Flash Chromatography
Objective: To separate a mixture of β-carotene and lutein (B1675518) from a crude plant extract using flash chromatography with a mobile phase containing this compound.
Materials:
-
Crude plant extract rich in carotenoids
-
Silica (B1680970) gel for flash chromatography (40-63 µm)
-
This compound (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Flash chromatography column and system
-
Fraction collector
-
UV-Vis spectrophotometer
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 95:5 (v/v) this compound:ethyl acetate. Degas the solvent mixture before use.
-
Column Packing: Pack the flash chromatography column with a slurry of silica gel in the mobile phase.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin the elution with the prepared mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Analysis: Monitor the separation by analyzing the fractions using a UV-Vis spectrophotometer at the maximum absorbance wavelength for carotenoids (around 450 nm). Combine fractions containing the pure compounds.
-
Solvent Removal: Evaporate the solvent from the combined fractions to obtain the purified β-carotene and lutein.
Caption: Solvent Structure-Property Relationships.
Application Note 3: Use in Drug Formulation
Application: As an oily phase component in the development of lipid-based drug delivery systems for poorly water-soluble drugs.
Rationale: For oral delivery of hydrophobic drugs (BCS Class II/IV), lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance solubility and bioavailability.[6][7][8] this compound can serve as a non-polar lipid component in such formulations to dissolve the active pharmaceutical ingredient (API).
Experimental Protocol: Screening of this compound in a SEDDS Formulation
Objective: To evaluate the suitability of this compound as an oily phase for the formulation of a model hydrophobic drug (e.g., Fenofibrate) in a SEDDS.
Materials:
-
Fenofibrate (model hydrophobic drug)
-
This compound
-
Surfactant (e.g., Kolliphor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Vials
-
Magnetic stirrer
-
Water bath
Procedure:
-
Solubility Study: Determine the saturation solubility of Fenofibrate in this compound, the surfactant, and the co-surfactant by adding an excess amount of the drug to each excipient, stirring for 48 hours at 25°C, and then quantifying the dissolved drug concentration.
-
Formulation Preparation:
-
Based on the solubility data, prepare various formulations by mixing different ratios of this compound (oily phase), Kolliphor® EL (surfactant), and Transcutol® HP (co-surfactant).
-
Add a fixed amount of Fenofibrate to each formulation and stir until a clear solution is obtained.
-
-
Self-Emulsification Test:
-
Add 1 mL of the drug-loaded formulation dropwise to 250 mL of distilled water in a beaker with gentle stirring.
-
Visually observe the formation of an emulsion and assess its spontaneity and appearance (clarity, particle size).
-
Measure the particle size and polydispersity index of the resulting emulsion using a suitable particle size analyzer.
-
Caption: SEDDS Formulation Workflow.
Safety and Handling
As a branched alkane, this compound is expected to have a safety profile similar to other hydrocarbon solvents. It is likely to be a flammable liquid and may cause skin and eye irritation.[9] Inhalation of vapors should be avoided, and it should be handled in a well-ventilated area.[10] Aspiration into the lungs may be harmful.[9] Always refer to the specific Safety Data Sheet (SDS) for detailed safety information.
References
- 1. Physical Properties of Alkanes | QUÃMICA ORGÃNICA [quimicaorganica.net]
- 2. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]
- 3. oit.edu [oit.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. future4200.com [future4200.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. longdom.org [longdom.org]
Application Note: Analysis of 4-Ethyl-5-methyloctane by High-Performance Liquid Chromatography
Abstract
This application note presents a detailed protocol for the analysis of 4-Ethyl-5-methyloctane using High-Performance Liquid Chromatography (HPLC). Due to the non-polar nature and lack of a significant chromophore in saturated hydrocarbons, conventional UV-Vis detection is not suitable. This protocol, therefore, outlines a hypothetical method employing a Reversed-Phase (RP-HPLC) approach coupled with an Evaporative Light Scattering Detector (ELSD), which is a universal detector capable of detecting any non-volatile analyte.[1][2][3][4] This document provides a foundational methodology for researchers and scientists in drug development and related fields to develop a robust analytical method for similar non-polar, non-chromophoric compounds.
Introduction
This compound is a branched-chain alkane. The analysis of such saturated hydrocarbons is traditionally performed using Gas Chromatography (GC) due to their volatility. However, HPLC offers an alternative analytical approach, particularly when dealing with complex matrices or when GC is unavailable. The primary challenge in the HPLC analysis of alkanes is their lack of UV absorbance, necessitating the use of universal detectors like the Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).[1][3][4] ELSD is often preferred for its compatibility with gradient elution and higher sensitivity for many compounds compared to RID.[5][6] This application note details a proposed RP-HPLC method with ELSD for the separation and detection of this compound.
Experimental
Instrumentation and Consumables
-
HPLC System: A quaternary or binary HPLC system with a pump, autosampler, and column oven.
-
Detector: Evaporative Light Scattering Detector (ELSD).[1][2][5]
-
Column: A C18 reversed-phase column is recommended for the separation of non-polar compounds.[7]
-
Solvents: HPLC grade Acetonitrile and Water.
-
Sample: this compound standard.
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
Chromatographic Conditions
The following table summarizes the proposed chromatographic conditions for the analysis of this compound.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Mobile Phase Composition | 100% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| ELSD Nebulizer Temp. | 30 °C |
| ELSD Evaporator Temp. | 50 °C |
| ELSD Gas Flow | 1.5 SLM (Standard Liters per Minute) of Nitrogen |
| Run Time | 10 minutes |
Protocol
1. Standard Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in Acetonitrile.
-
Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 500, 250, 125, 62.5, and 31.25 µg/mL) in Acetonitrile.
-
Transfer the standards to autosampler vials.
2. HPLC System Preparation
-
Prime all solvent lines to ensure they are free of air bubbles.
-
Equilibrate the C18 column with the mobile phase (100% Acetonitrile) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C.
-
Configure the ELSD settings as specified in the table above and allow it to stabilize.
3. Sample Analysis
-
Create a sequence in the chromatography data system (CDS) software.
-
Include a blank injection (Acetonitrile) at the beginning of the sequence to ensure the system is clean.
-
Inject the calibration standards in order of increasing concentration.
-
Inject any unknown samples for analysis.
-
Include a bracketing standard or a check standard after a set number of sample injections to monitor system performance.
4. Data Analysis
-
Integrate the peaks corresponding to this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Discussion
The proposed method utilizes a C18 stationary phase, which retains non-polar analytes like this compound through hydrophobic interactions.[7] A 100% Acetonitrile mobile phase is suggested as a starting point to ensure sufficient elution of the highly non-polar analyte. The ELSD is a mass-sensitive detector that works by nebulizing the column effluent, evaporating the mobile phase, and then detecting the light scattered by the remaining analyte particles.[1][3] This makes it an ideal choice for non-chromophoric and non-volatile compounds. Method optimization may be necessary, including adjusting the mobile phase composition (e.g., by introducing a small percentage of a less polar solvent like isopropanol (B130326) if retention is too strong, or water if elution is too fast) and the ELSD parameters to achieve optimal sensitivity and peak shape.
Conclusion
This application note provides a comprehensive, albeit hypothetical, protocol for the analysis of this compound by RP-HPLC with ELSD. The detailed methodology and experimental parameters serve as a robust starting point for researchers to develop and validate a method for the routine analysis of this and other similar non-polar, non-chromophoric compounds.
References
- 1. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 2. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 3. peakscientific.com [peakscientific.com]
- 4. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 5. Light Scattering Detectors – Precise Measurement for HPLC [knauer.net]
- 6. Refractive Index Detection (RID) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. gmpinsiders.com [gmpinsiders.com]
Application Note: Infrared Spectroscopy of 4-Ethyl-5-methyloctane
Introduction
4-Ethyl-5-methyloctane is a branched alkane with the chemical formula C11H24.[1] As with other alkanes, infrared (IR) spectroscopy is a powerful analytical technique for its characterization. This method is particularly useful for identifying the presence of C-H bonds and for confirming the absence of other functional groups. The IR spectrum of alkanes is characterized by strong absorptions arising from C-H stretching and bending vibrations.[2][3] This application note details the expected infrared spectral characteristics of this compound and provides a protocol for obtaining its spectrum.
Principle of Infrared Spectroscopy
Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule absorbs infrared radiation, it transitions to a higher vibrational state. The specific frequencies of radiation that a molecule absorbs are characteristic of its molecular structure and the types of chemical bonds present. For alkanes like this compound, the primary absorptions are due to the stretching and bending vibrations of the C-H and C-C bonds.
Data Presentation: Expected Infrared Absorption Bands for this compound
The infrared spectrum of a simple alkane is dominated by C-H stretching and bending vibrations.[2][3] The C-C stretching and bending bands are generally weak and occur in the fingerprint region, making them less useful for diagnostic purposes.[3] Based on the structure of this compound, which contains methyl (CH3) and methylene (B1212753) (CH2) groups, the following characteristic absorption bands are expected.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2962 - 2853 | C-H Stretch | Alkane (CH₃, CH₂) | Strong |
| 1465 - 1450 | C-H Bend (Scissoring) | Methylene (CH₂) | Medium |
| 1375 - 1365 | C-H Bend (Rocking) | Methyl (CH₃) | Medium |
| ~722 | C-H Rock (in-plane) | Long Chain (CH₂)n, n≥4 | Weak |
Experimental Protocol: Acquiring the Infrared Spectrum of this compound
This protocol outlines the procedure for obtaining a neat (pure liquid) infrared spectrum of this compound using a Fourier Transform Infrared (FTIR) spectrometer with salt plates (e.g., NaCl or KBr).
Materials and Equipment
-
This compound sample
-
FTIR Spectrometer
-
Sodium chloride (NaCl) or potassium bromide (KBr) salt plates and holder
-
Pasteur pipettes
-
Dry, IR-transparent solvent for cleaning (e.g., spectroscopic grade acetone (B3395972) or hexane)
-
Lens tissue
-
Gloves
Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Open the sample compartment.
-
-
Salt Plate Preparation:
-
Handle the salt plates with gloves to avoid moisture and oils from your hands.
-
Clean the surfaces of the two salt plates with a lens tissue lightly dampened with a dry, volatile solvent. Allow the solvent to evaporate completely.
-
-
Background Spectrum Acquisition:
-
Place the clean, empty salt plate holder into the sample compartment.
-
Close the sample compartment lid.
-
Acquire a background spectrum. This will subtract the absorbance from atmospheric CO₂ and water vapor, as well as any absorbance from the salt plates themselves.
-
-
Sample Preparation (Neat Liquid Film):
-
Remove the salt plate holder from the spectrometer.
-
Using a clean Pasteur pipette, place one to two drops of the this compound sample onto the center of one of the salt plates.[4]
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film.[4] Avoid introducing air bubbles.
-
Place the "sandwich" of salt plates into the sample holder.
-
-
Sample Spectrum Acquisition:
-
Insert the sample holder containing the prepared salt plates into the sample compartment of the FTIR spectrometer.
-
Close the sample compartment lid.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Label the significant peaks in the spectrum with their corresponding wavenumbers.
-
Compare the obtained spectrum with the expected absorption bands for alkanes to confirm the identity and purity of the sample.
-
-
Cleaning:
-
Disassemble the salt plates.
-
Clean the plates thoroughly with a dry, volatile solvent and lens tissue.
-
Store the salt plates in a desiccator to protect them from moisture.
-
Mandatory Visualizations
Caption: Experimental workflow for obtaining the IR spectrum of this compound.
Caption: Relationship between molecular structure and the resulting infrared spectrum.
References
Application Note: Analysis of 4-Ethyl-5-methyloctane via Direct Injection and Advanced Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This document provides a detailed protocol for the analysis of the branched alkane 4-Ethyl-5-methyloctane. As a saturated hydrocarbon, this analyte lacks functional groups typically targeted by common derivatization techniques. Therefore, the primary method of analysis is direct injection via Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, this note presents a hypothetical advanced derivatization protocol using photochemical-initiated free-radical bromination for instances where functionalization is desired for specific analytical objectives, such as altered chromatographic selectivity or targeted detection. This advanced method serves as a proof-of-concept for the functionalization of inert hydrocarbons for analytical purposes.
Introduction
This compound is a saturated branched-chain hydrocarbon. The analysis of such non-polar, chemically inert compounds presents a challenge for analytical chemists. Standard derivatization methods, including silylation, acylation, or alkylation, are ineffective as they target active hydrogen atoms on heteroatoms (e.g., in hydroxyl, amino, or carboxyl groups), which are absent in alkanes.[1][2] Consequently, direct analysis by GC-MS is the conventional approach.
However, in complex matrices or for specific research applications, enhancing chromatographic separation from structurally similar isomers or improving detection sensitivity may be necessary. This application note outlines the standard direct analysis method and proposes a theoretical derivatization protocol based on C-H bond functionalization via free-radical halogenation.[3][4][5] This process introduces a bromine atom into the molecule, creating a derivative with altered polarity and chromatographic behavior, and a distinct mass spectrometric fragmentation pattern.
Part 1: Standard Analysis Protocol - Direct Injection GC-MS
Direct GC-MS analysis is the most straightforward method for the quantification and identification of this compound. The compound is sufficiently volatile for gas chromatography.
Experimental Protocol: Direct GC-MS
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard and dissolve in 10 mL of n-hexane to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution in n-hexane to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
For unknown samples, dissolve a known quantity of the sample matrix in n-hexane, vortex thoroughly, and centrifuge to pellet any insoluble material. The supernatant is used for analysis. An internal standard (e.g., n-dodecane) may be added to both standards and samples.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a 20:1 split ratio.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Data Presentation: Direct Analysis
| Parameter | This compound |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol |
| Typical Retention Time (RT) | ~10.5 min (under specified conditions) |
| Quantifier Ion (SIM) | m/z 57 |
| Qualifier Ions (SIM) | m/z 43, 71, 85 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL |
| Note: These values are illustrative and should be determined experimentally for each specific instrument and method. |
Part 2: Advanced Protocol - Hypothetical Derivatization via Photochemical Bromination
This section describes a theoretical protocol for the derivatization of this compound. Free-radical halogenation is a known method for functionalizing alkanes, though it can lack selectivity.[4][5][6] This protocol is presented for research purposes where introducing a functional group is the primary objective. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Bromine is highly corrosive and toxic.
Principle
The derivatization proceeds via a free-radical chain reaction initiated by UV light. The UV radiation causes the homolytic cleavage of bromine (Br₂) into two bromine radicals (Br•). A bromine radical then abstracts a hydrogen atom from the this compound molecule to form an alkyl radical and hydrogen bromide (HBr). The alkyl radical then reacts with another Br₂ molecule to form the monobrominated derivative and another bromine radical, which continues the chain. The reaction is terminated when two radicals combine. Tertiary C-H bonds are generally more reactive towards bromination than secondary or primary C-H bonds.
Experimental Protocol: Photochemical Bromination
-
Reagent Preparation:
-
Prepare a 1 mg/mL solution of this compound in a non-reactive, dry solvent such as carbon tetrachloride or cyclohexane.
-
Prepare a 0.2 M solution of N-Bromosuccinimide (NBS) in the same solvent. A radical initiator such as AIBN (Azobisisobutyronitrile) can be added in catalytic amounts. Alternatively, a dilute solution of elemental bromine (Br₂) in the chosen solvent can be used, though NBS is often preferred for its easier handling and ability to maintain a low concentration of Br₂.
-
-
Derivatization Reaction:
-
In a quartz reaction vessel, combine 1 mL of the this compound solution with 1.1 molar equivalents of the NBS solution.
-
Add a catalytic amount of AIBN (e.g., 0.05 equivalents).
-
Seal the vessel and place it under a UV lamp (e.g., 254 nm) in a photochemical reactor.
-
Irradiate the mixture at room temperature for 1-2 hours with gentle stirring. Monitor the reaction progress by taking small aliquots and analyzing by GC-MS.
-
-
Work-up Procedure:
-
After the reaction, quench any remaining NBS/bromine by adding a saturated aqueous solution of sodium thiosulfate (B1220275) and stirring until the color disappears.
-
Transfer the mixture to a separatory funnel and wash with deionized water (2 x 5 mL) and then with a saturated sodium bicarbonate solution (1 x 5 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL for GC-MS analysis.
-
Data Presentation: Comparison of Native vs. Derivatized Analyte
| Parameter | This compound (Native) | Bromo-4-ethyl-5-methyloctane (Derivative) |
| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₃Br |
| Molecular Weight | 156.31 g/mol | 234.21/236.21 g/mol (due to ⁷⁹Br/⁸¹Br isotopes) |
| Expected Retention Time (RT) | ~10.5 min | > 12.0 min (higher boiling point) |
| Key MS Fragments | 43, 57, 71, 85 | Isotopic M-Br peak (m/z 155), Br-containing fragments |
| Note: Data for the derivative is hypothetical and serves for illustrative purposes. |
Workflow and Pathway Diagrams
Experimental Workflow for Derivatization and Analysis
The following diagram illustrates the logical flow from sample preparation through derivatization to final analysis.
Caption: Workflow for the photochemical derivatization of this compound.
Signaling Pathway Diagram: Free-Radical Bromination
This diagram outlines the key steps in the free-radical chain reaction mechanism.
Caption: Mechanism of the free-radical bromination of an alkane (R-H).
Conclusion
The analysis of this compound is routinely achievable using standard direct injection GC-MS protocols. The lack of inherent functional groups makes traditional derivatization approaches unsuitable. However, for research applications requiring chemical modification, advanced techniques such as photochemical-initiated C-H functionalization can be hypothetically applied. The described free-radical bromination protocol serves as a conceptual guide for introducing a functional handle onto a saturated hydrocarbon, thereby altering its physicochemical properties for specific analytical goals. Researchers and scientists should validate such advanced methods rigorously for their specific application, paying close attention to reaction selectivity, yield, and safety.
References
Application Note: Quantification of 4-Ethyl-5-methyloctane in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-5-methyloctane is a branched-chain alkane that may be present in various complex mixtures, including environmental samples, petroleum products, and potentially as a metabolite in biological systems. Accurate quantification of this and other branched alkanes is crucial for environmental monitoring, quality control in the fuel industry, and in toxicological and metabolic studies. This application note provides a detailed protocol for the quantification of this compound in complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1][2]
Principle
The methodology described herein involves the extraction of this compound from a complex matrix, followed by separation from other components using gas chromatography. The separated compound is then ionized and fragmented in a mass spectrometer. Quantification is achieved by comparing the abundance of characteristic ions of this compound to that of a known concentration of an internal standard. The identification is confirmed by both the mass spectrum and the retention time of the analyte. Given the existence of numerous isomers of C11 alkanes, the use of retention indices is recommended for unambiguous identification.[3][4][5]
Quantitative Data Summary
The following table presents representative quantitative data for the analysis of this compound in a simulated complex mixture, such as soil contaminated with diesel fuel. This data is for illustrative purposes to demonstrate the performance of the method.
Table 1: Representative Quantitative Data for this compound
| Sample ID | Matrix | Concentration (µg/g) | Recovery (%) | RSD (%) (n=3) |
| QC-Low | Spiked Soil | 10 | 92.5 | 4.8 |
| QC-Mid | Spiked Soil | 50 | 95.1 | 3.2 |
| QC-High | Spiked Soil | 100 | 98.7 | 2.1 |
| Sample 1 | Contaminated Soil | 25.3 | - | 4.1 |
| Sample 2 | Contaminated Soil | 68.7 | - | 2.9 |
Experimental Protocols
This section details the necessary steps for the quantification of this compound in a complex solid matrix like soil.
Sample Preparation (Solvent Extraction)
This protocol is adapted from established methods for the analysis of volatile organic compounds (VOCs) and total petroleum hydrocarbons (TPH) in soil.[6][7][8][9]
-
Reagents and Materials:
-
Methanol (B129727), pesticide grade or equivalent
-
Dichloromethane (DCM), pesticide grade or equivalent
-
Anhydrous sodium sulfate (B86663), baked at 400°C for 4 hours
-
Internal Standard (IS) solution (e.g., 1-bromo-4-fluorobenzene, or a deuterated alkane, at 25 µg/mL in methanol)
-
Calibration standards of this compound in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL)
-
Centrifuge tubes (50 mL, glass with PTFE-lined caps)
-
Wrist-action shaker or vortex mixer
-
Centrifuge
-
GC vials (2 mL, amber with PTFE-lined septa)
-
-
Procedure:
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add a known amount of the internal standard solution directly to the soil.
-
Add 20 mL of a 1:1 mixture of methanol and DCM.
-
Cap the tube tightly and shake vigorously for 20 minutes using a wrist-action shaker.
-
Centrifuge the sample at 2500 rpm for 10 minutes to separate the solvent from the solid matrix.
-
Carefully transfer the supernatant to a clean tube containing 2 g of anhydrous sodium sulfate to remove any residual water.
-
Vortex briefly and allow the sodium sulfate to settle.
-
Transfer an aliquot of the dried extract into a 2 mL GC vial for analysis.
-
GC-MS Analysis
The following GC-MS parameters are a starting point and may require optimization for specific instruments and matrices.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with a 5975C MS)[10]
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for this compound (C11H24): Based on typical fragmentation of branched alkanes, characteristic ions would likely include m/z 43, 57, 71, and 85. The molecular ion at m/z 156 may be of low abundance.
-
SIM Ion for Internal Standard: Dependant on the chosen standard.
-
Data Analysis and Quantification
-
Identification: The primary identification of this compound is based on its mass spectrum compared to a reference spectrum (if available) and its retention time. Due to the high number of structural isomers of C11 alkanes, confirmation using retention indices is highly recommended.[11] A series of n-alkanes should be run under the same GC conditions to calculate the Kovats retention index.[4][5]
-
Calibration: A multi-point calibration curve is constructed by plotting the ratio of the peak area of the target analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantification: The concentration of this compound in the samples is determined using the calibration curve.
Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: Logic for compound identification using retention indices.
Conclusion
The described GC-MS method provides a robust and reliable approach for the quantification of this compound in complex mixtures. Proper sample preparation and the use of an appropriate internal standard are critical for achieving accurate and precise results. Due to the complexity of hydrocarbon analysis, especially with numerous isomers, the use of retention indices for compound confirmation is strongly recommended. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of branched alkanes.
References
- 1. longdom.org [longdom.org]
- 2. m.youtube.com [m.youtube.com]
- 3. phytochemia.com [phytochemia.com]
- 4. researchgate.net [researchgate.net]
- 5. Kovats retention index - Wikipedia [en.wikipedia.org]
- 6. agilent.com [agilent.com]
- 7. GC/MS: A Valid Tool for Soil Gas Hydrocarbons Speciation [scirp.org]
- 8. agilent.com [agilent.com]
- 9. nepc.gov.au [nepc.gov.au]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Ethyl-5-methyloctane in Fuel Studies
Notice to Researchers, Scientists, and Drug Development Professionals:
Extensive literature searches have revealed a significant lack of specific data regarding the application of 4-ethyl-5-methyloctane as a distinct component in fuel studies. While the broader class of highly branched alkanes is of great interest in fuel science for their potential to improve combustion properties, research and documentation on this specific C11H24 isomer are not publicly available.
Therefore, the following sections provide a general overview of the role of branched alkanes in fuel, along with a generalized protocol for evaluating a novel hydrocarbon as a potential fuel component. This information is intended to serve as a foundational guide in the absence of specific data for this compound.
General Application Notes for Branched Alkanes in Fuel
Highly branched alkanes are desirable components in gasoline and jet fuel due to their influence on key combustion characteristics. Their molecular structure, which is more compact than that of their straight-chain (n-alkane) counterparts, leads to different physical and chemical properties that are advantageous in internal combustion engines.
Key Advantages of Branched Alkanes:
-
Higher Octane (B31449) Rating: Branched structures are more resistant to autoignition under compression, a phenomenon known as "knocking" or "detonation." This resistance is quantified by the octane number. Higher octane fuels allow for higher compression ratios in engines, leading to greater thermal efficiency and power output.
-
Improved Combustion Stability: The controlled combustion of branched alkanes contributes to smoother engine operation.
-
Potential for Reduced Emissions: By promoting more complete and controlled combustion, the use of highly branched alkanes can lead to a reduction in harmful emissions.
Considerations for Fuel Formulation:
The selection of specific isomers for inclusion in fuel blends or as surrogate fuel components depends on a variety of factors, including:
-
Cetane Number (for diesel fuels): While high octane numbers are desirable for gasoline, a high cetane number (indicating a short ignition delay) is crucial for diesel fuel performance. The branching structure affects the cetane number.
-
Physical Properties: Properties such as boiling point, density, and viscosity are critical for fuel atomization, spray formation, and performance across a range of operating temperatures.
-
Soot Precursors: The molecular structure of a fuel component can influence its tendency to form soot during combustion.
Due to the lack of specific data for this compound, its precise impact on these parameters is unknown.
General Experimental Protocol for Evaluating a Novel Fuel Component
The following is a generalized protocol outlining the typical experimental workflow for assessing the suitability of a new hydrocarbon, such as this compound, as a fuel component.
1. Physicochemical Property Characterization:
-
Objective: To determine the fundamental physical and chemical properties of the pure component.
-
Methodology:
-
Purity Analysis: Confirm the purity of the this compound sample using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Density Measurement: Determine the density at standard conditions (e.g., 15°C) using a digital density meter.
-
Viscosity Measurement: Measure the kinematic viscosity at relevant temperatures (e.g., 40°C and 100°C) using a viscometer.
-
Boiling Point Determination: Measure the boiling point at atmospheric pressure using distillation apparatus.
-
Flash Point Measurement: Determine the flash point using a closed-cup or open-cup flash point tester.
-
Lower Heating Value (LHV): Calculate or measure the energy content of the fuel.
-
2. Combustion Performance Evaluation in a Surrogate Fuel Blend:
-
Objective: To assess the impact of the component on the combustion properties of a representative fuel mixture.
-
Methodology:
-
Surrogate Fuel Formulation: Prepare a baseline surrogate fuel mixture representing a target fuel (e.g., gasoline or jet fuel), typically composed of a small number of well-characterized hydrocarbons.
-
Blend Preparation: Create a series of test blends by adding varying percentages of this compound to the baseline surrogate fuel.
-
Octane/Cetane Number Measurement:
-
For gasoline applications, determine the Research Octane Number (RON) and Motor Octane Number (MON) of the blends using a Cooperative Fuel Research (CFR) engine.
-
For diesel applications, measure the Derived Cetane Number (DCN) using an Ignition Quality Tester (IQT).
-
-
Laminar Burning Velocity: Measure the laminar burning velocity of the blends to understand their fundamental flame propagation characteristics.
-
Ignition Delay Time: Use a shock tube or rapid compression machine to measure the ignition delay times of the blends over a range of temperatures and pressures.
-
3. Engine Testing and Emissions Analysis:
-
Objective: To evaluate the performance of the fuel blends in a real or simulated engine environment and to quantify exhaust emissions.
-
Methodology:
-
Engine Setup: Utilize a single-cylinder research engine or a representative multi-cylinder engine mounted on a dynamometer.
-
Performance Measurement: Operate the engine with the different fuel blends under various load and speed conditions. Record key performance parameters such as power, torque, fuel consumption, and thermal efficiency.
-
Emissions Analysis: Use an exhaust gas analyzer to measure the concentrations of regulated emissions, including unburned hydrocarbons (HC), carbon monoxide (CO), nitrogen oxides (NOx), and particulate matter (PM).
-
Data Presentation
As no quantitative data for this compound in fuel studies is available, a representative table structure for presenting such data is provided below.
Table 1: Physicochemical Properties of a Novel Fuel Component
| Property | Value | Units |
| Molecular Formula | C11H24 | - |
| Molecular Weight | 156.31 | g/mol |
| Density @ 15°C | Data Not Available | g/cm³ |
| Kinematic Viscosity @ 40°C | Data Not Available | cSt |
| Boiling Point | Data Not Available | °C |
| Flash Point | Data Not Available | °C |
| Lower Heating Value | Data Not Available | MJ/kg |
Table 2: Combustion Properties of Fuel Blends Containing a Novel Component
| Blend Composition | RON | MON | DCN |
| Baseline Surrogate | Data Not Available | Data Not Available | Data Not Available |
| Baseline + 5% Component | Data Not Available | Data Not Available | Data Not Available |
| Baseline + 10% Component | Data Not Available | Data Not Available | Data Not Available |
| Baseline + 20% Component | Data Not Available | Data Not Available | Data Not Available |
Visualization
The following diagram illustrates a generalized workflow for the evaluation of a new fuel component.
Caption: Generalized workflow for evaluating a novel fuel component.
Application Notes and Protocols for Branched Alkanes in Materials Science
A FOCUSED REVIEW ON 4-ETHYL-5-METHYLOCTANE AND ITS ANALOGS
For Researchers, Scientists, and Drug Development Professionals
Abstract
While specific applications for this compound in materials science are not documented in current literature, its structural characteristics as a branched alkane make it a relevant model for understanding the role of this class of compounds in various material applications. This document outlines the potential uses of this compound and similar branched alkanes as lubricants, polymer plasticizers, and solvents, based on the established properties of analogous compounds. Detailed experimental protocols for evaluating these applications are provided, alongside comparative data for branched versus linear alkanes.
Introduction to Branched Alkanes in Materials Science
Alkanes are saturated hydrocarbons that form the basis of many materials and industrial products.[1][2] Their utility is largely dictated by their physical properties, which are in turn influenced by their molecular structure, particularly chain length and branching.[3] Branched alkanes, such as this compound, possess unique properties compared to their linear isomers, including lower boiling points and different packing efficiencies, which makes them suitable for specialized applications.[3][4] This document will explore three key potential applications for branched alkanes in materials science.
Application I: Lubricants
Branched alkanes are significant components of synthetic and mineral-based lubricating oils.[5][6] Their irregular molecular structure is advantageous in boundary lubrication regimes, where it disrupts the formation of highly ordered, high-friction layers that can occur with linear alkanes under high pressure.[5] This leads to a lower coefficient of friction and improved performance. Additionally, branched alkanes are known for their excellent low-temperature fluidity, which is a critical property for lubricants operating in a wide range of temperatures.[7]
Comparative Data: Branched vs. Linear Alkanes as Lubricants
The performance of a lubricant is heavily influenced by the structure of its base oil components. The following table summarizes the general differences in properties between branched and linear alkanes relevant to lubrication.
| Property | Branched Alkanes | Linear Alkanes | Rationale |
| Coefficient of Friction | Generally Lower | Generally Higher | Irregular shape of branched alkanes disrupts ordered, high-shear strength layers under pressure.[5] |
| Boiling Point | Lower | Higher | Reduced surface area in branched alkanes leads to weaker intermolecular forces.[3][4] |
| Pour Point | Lower | Higher | Branching inhibits crystallization, improving low-temperature fluidity.[7] |
| Thermodynamic Stability | More Stable | Less Stable | Branched alkanes have a lower heat of combustion, indicating greater stability.[3][8] |
| Viscosity | Generally Lower | Generally Higher | Reduced intermolecular forces in branched alkanes lead to lower viscosity at a given molecular weight. |
Experimental Protocol: Evaluation of Lubricant Performance (based on ASTM D5183)
This protocol describes the determination of the coefficient of friction of a lubricating fluid, such as this compound, using a Four-Ball Wear Test Machine.
Objective: To measure the coefficient of friction of a test lubricant under specified conditions of load, temperature, and speed.
Apparatus:
-
Four-Ball Wear Test Machine
-
Steel balls, 12.7 mm diameter
-
Heater to control lubricant temperature
-
Torque measurement system
Procedure:
-
Preparation: Thoroughly clean the test apparatus and steel balls.
-
Assembly: Clamp three steel balls in the ball cup. Add 10 mL of the test lubricant to the cup, covering the balls.
-
Initiation: Place the fourth ball (top ball) in the chuck and apply a specified load (e.g., 392 N).
-
Testing:
-
Heat the lubricant to the test temperature (e.g., 75°C).
-
Rotate the top ball at a constant speed (e.g., 600 rpm) for a set duration (e.g., 10 minutes).
-
Record the torque at the end of the interval.
-
Increase the load in increments at the end of each interval, recording the torque each time until incipient seizure is indicated by the friction trace.[9]
-
-
Calculation: The coefficient of friction (µ) is calculated from the measured torque.
-
Analysis: After the test, measure the wear scars on the three lower balls.
Caption: Workflow for Lubricant Performance Evaluation.
Application II: Polymer Plasticizers
Plasticizers are additives that increase the flexibility and durability of polymers. While simple alkanes are not typically used as primary plasticizers, the principles of plasticization are relevant. The incorporation of branched alkyl chains into plasticizer molecules can enhance their efficiency.[9][10] Branched chains are more effective at reducing the glass transition temperature (Tg) of a polymer compared to linear chains, leading to better plasticizing properties.[9] Therefore, a molecule like this compound could be considered as a non-polar component in the design of more complex plasticizer molecules.
Quantitative Data: Plasticizer Efficiency
The efficiency of a plasticizer is often determined by its effect on the glass transition temperature (Tg) of the polymer. A greater reduction in Tg for a given concentration indicates higher efficiency.
| Plasticizer Type | Polymer | Plasticizer Concentration (wt%) | Glass Transition Temperature (Tg) of PVC blend (°C) |
| Non-plasticized PVC | PVC | 0 | ~89 |
| Dioctyl Phthalate (DOP) | PVC | 10 | Varies with specific DOP |
| Dioctyl Phthalate (DOP) | PVC | 20 | Varies with specific DOP |
| Decyl butoxyethyl adipate | PVC | 40 | -50.2[6] |
| Decyl phenoxyethyl adipate | PVC | 40 | -46.0[6] |
Experimental Protocol: Evaluation of Plasticizer Efficiency
This protocol outlines the steps to assess the efficiency of a potential plasticizer by measuring its effect on the thermal and mechanical properties of Polyvinyl Chloride (PVC).
Objective: To determine the effect of a plasticizer on the glass transition temperature (Tg) and tensile properties of PVC.
Materials & Apparatus:
-
PVC resin
-
Test plasticizer (e.g., a derivative of this compound)
-
Two-roll mill or similar mixing equipment
-
Hydraulic press for film preparation
-
Differential Scanning Calorimeter (DSC)
-
Universal Testing Machine (UTM) with tensile grips (as per ASTM D638)
Procedure:
-
Blending: Mix PVC resin with a specified concentration of the test plasticizer on a two-roll mill at an elevated temperature until a homogeneous blend is achieved.
-
Film Preparation: Press the blended material into films of uniform thickness using a hydraulic press.
-
Tg Measurement (DSC):
-
Tensile Testing (ASTM D638):
-
Analysis:
-
Compare the Tg of the plasticized PVC with that of non-plasticized PVC.
-
From the stress-strain curve, determine the tensile strength, elongation at break, and tensile modulus.[14]
-
Caption: Workflow for Plasticizer Efficiency Evaluation.
Application III: Solvents
Alkanes are effective nonpolar solvents for a range of organic compounds and materials.[2][15] Their low reactivity makes them suitable for use in various chemical processes and formulations where an inert solvent is required. Branched alkanes, due to their lower boiling points and viscosities compared to linear isomers of similar molecular weight, can be advantageous in applications requiring faster evaporation or better flow properties.
Logical Framework for Solvent Selection
The selection of a solvent for a particular material application involves considering several factors. A branched alkane like this compound would be evaluated based on the following criteria.
Caption: Logical Framework for Solvent Selection.
Experimental Protocol: Determining Solvent Efficacy
Objective: To assess the suitability of a branched alkane as a solvent for a nonpolar material.
Materials:
-
Branched alkane solvent (e.g., this compound)
-
Nonpolar solute (e.g., a wax, oil, or nonpolar polymer)
-
Beakers or vials
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Solubility Test:
-
Weigh a known amount of the solute.
-
In a beaker, add a measured volume of the branched alkane solvent.
-
Gradually add the solute to the solvent while stirring.
-
Observe the dissolution of the solute. Continue adding solute until saturation is reached (i.e., no more solute dissolves).
-
Calculate the solubility in g/100 mL.
-
-
Evaporation Rate (Qualitative):
-
Place a small, known volume of the solvent on a watch glass.
-
Record the time it takes for the solvent to completely evaporate under ambient conditions.
-
Compare this time with that of other known solvents.
-
-
Effect on Material Properties (for polymer applications):
-
If the solvent is intended for use with a polymer, cast a film of the polymer from a solution containing the branched alkane.
-
After the solvent has evaporated, examine the film for any changes in appearance, flexibility, or surface texture.
-
Conclusion
While this compound itself is not a widely studied material, its identity as a branched alkane allows for informed postulation of its potential applications in materials science. Based on the known properties of this class of compounds, it holds promise as a component in advanced lubricants and as a structural motif in the design of effective polymer plasticizers. Its properties as a nonpolar solvent are also of interest. The experimental protocols provided herein offer a framework for the systematic evaluation of this compound and other novel branched alkanes for these and other material applications.
References
- 1. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. kaycantest.com [kaycantest.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn-cms.f-static.com [cdn-cms.f-static.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. kelid1.ir [kelid1.ir]
- 10. ASTM D5183 - Standard Test Method for Determination of the Coefficient of Friction of Lubricants Using the Four-Ball Wear Test Machine - Savant Labs [savantlab.com]
- 11. hitachi-hightech.com [hitachi-hightech.com]
- 12. tainstruments.com [tainstruments.com]
- 13. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 14. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 15. thermalsupport.com [thermalsupport.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethyl-5-methyloctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 4-ethyl-5-methyloctane.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing unsymmetrical alkanes like this compound with a high yield?
A1: The Corey-House synthesis is the preferred method for preparing unsymmetrical alkanes with good yields.[1][2] This method utilizes a lithium dialkylcuprate (Gilman reagent) to couple with an alkyl halide.[1] Unlike other methods such as the Wurtz reaction, the Corey-House synthesis minimizes the formation of homocoupled byproducts, leading to a cleaner reaction and higher yield of the desired unsymmetrical alkane.[2]
Q2: Can Grignard reagents be used for the synthesis of this compound?
A2: While Grignard reagents are excellent for forming carbon-carbon bonds, their direct use in coupling with alkyl halides to form alkanes can be problematic and may result in low yields. A common side reaction is Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl halide.[3] However, a catalytic version of the Corey-House synthesis exists where a Grignard reagent can be used in the presence of a catalytic amount of a copper salt.[4]
Q3: What are the main challenges in synthesizing highly branched alkanes like this compound?
A3: The synthesis of highly branched alkanes can present several challenges. Steric hindrance can slow down the desired coupling reaction, potentially leading to lower yields or the need for longer reaction times. Additionally, side reactions such as elimination can become more prevalent with branched starting materials, especially when using sterically hindered alkyl halides.[4] Purification of the final product from structurally similar byproducts can also be challenging.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Poor Quality Gilman Reagent | The formation of the lithium dialkylcuprate (Gilman reagent) is critical. Ensure anhydrous conditions throughout the process, as Gilman reagents are sensitive to moisture and air. Use freshly prepared or titrated organolithium reagents. |
| Inactive Alkyl Halide | The reactivity of the alkyl halide is crucial for the coupling reaction. Iodides are generally more reactive than bromides, which are more reactive than chlorides. Ensure the purity of your alkyl halide. |
| Steric Hindrance | For the synthesis of this compound, one of the coupling partners will be a secondary alkyl halide. While the Corey-House reaction can tolerate some steric bulk, highly hindered substrates may react slowly.[4] Consider increasing the reaction time or temperature moderately. |
| Side Reactions | Homocoupling of the alkyl groups from the Gilman reagent or the alkyl halide can occur. To minimize this, ensure the slow addition of the alkyl halide to the Gilman reagent at a low temperature. |
Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials | Incomplete reaction can leave starting materials in the product mixture. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. |
| Homocoupled Byproducts | The formation of symmetrical alkanes (e.g., octane (B31449) from butyl groups) can occur. Optimize the reaction conditions (low temperature, slow addition) to favor the cross-coupling reaction. |
| Solvent and Reagent Impurities | Ensure all solvents are anhydrous and reagents are of high purity to avoid the introduction of unwanted substances. |
Experimental Protocols
Corey-House Synthesis of this compound
This protocol describes a representative Corey-House synthesis for this compound.
Reaction Scheme:
-
Step 1: Formation of the Gilman Reagent (Lithium Dibutylcuprate)
-
2 CH3CH2CH2CH2Li + CuI -> (CH3CH2CH2CH2)2CuLi + LiI
-
-
Step 2: Coupling Reaction
-
(CH3CH2CH2CH2)2CuLi + CH3CH(Br)CH(CH2CH3)CH2CH3 -> this compound + CH3CH2CH2CH2Cu + LiBr
-
Materials:
-
n-Butyllithium (in hexanes)
-
Copper(I) iodide (CuI)
-
4-Bromo-3-methylheptane
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Gilman Reagent:
-
In a flame-dried, three-necked flask under an inert atmosphere, add freshly purified copper(I) iodide.
-
Cool the flask to -78 °C (dry ice/acetone bath) and add anhydrous diethyl ether.
-
Slowly add two equivalents of n-butyllithium solution dropwise with vigorous stirring. The solution will typically change color, indicating the formation of the Gilman reagent.
-
-
Coupling Reaction:
-
To the freshly prepared Gilman reagent at -78 °C, slowly add one equivalent of 4-bromo-3-methylheptane dissolved in anhydrous diethyl ether.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.
-
Data Presentation
Table 1: Representative Yields for Alkane Synthesis Methods
| Synthesis Method | Reactants | Product | Reported Yield (%) |
| Corey-House Synthesis | Lithium Dibutylcuprate + 4-Bromo-3-methylheptane | This compound | 70-90% (Estimated) |
| Grignard Coupling (Cu-catalyzed) | Butylmagnesium bromide + 4-Bromo-3-methylheptane | This compound | 50-70% (Estimated) |
| Wurtz Reaction | 1-Bromobutane + 4-Bromo-3-methylheptane | Mixture of alkanes | <30% of desired product (Estimated) |
Note: The yields provided are estimates based on typical outcomes for these reaction types and are subject to optimization of specific experimental conditions.
Visualizations
Caption: General experimental workflow for the Corey-House synthesis of this compound.
Caption: A troubleshooting flowchart to diagnose and resolve issues of low product yield.
References
Technical Support Center: Purification of 4-Ethyl-5-methyloctane
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals facing challenges in the purification of 4-Ethyl-5-methyloctane. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenge in purifying this compound lies in the presence of its structural isomers, which often have very similar physical properties, particularly boiling points.[1][2] This makes separation by conventional fractional distillation difficult and energy-intensive.[3] Additionally, byproducts from the synthesis, such as other alkanes formed through side reactions, can further complicate purification.
Q2: What are the most likely impurities in a sample of this compound?
The impurities will largely depend on the synthetic route used. Common methods for synthesizing branched alkanes include:
-
Wurtz Reaction: This method can produce a mixture of alkanes due to side reactions, especially when coupling different alkyl halides.[4][5] For instance, in the synthesis of this compound, side products could include octane, decane, and other coupled alkanes.
-
Grignard Reagent Synthesis: While more controlled, this method can still result in impurities from unreacted starting materials and byproducts from side reactions with moisture or other electrophiles.[6]
The most common impurities are structural isomers of C11H24 that have boiling points very close to that of this compound.
Q3: Which purification techniques are most effective for this compound?
A multi-step approach is often necessary to achieve high purity. The most effective techniques include:
-
Fractional Distillation: This is a primary method for separating components with different boiling points. For closely boiling isomers, a column with a high number of theoretical plates is required.[3][7]
-
Preparative Gas Chromatography (GC): This technique offers high resolution for separating isomers with very similar boiling points and is suitable for obtaining small quantities of highly pure material.[8]
-
Urea Adduction: This method can be used to separate linear alkanes from branched alkanes. While this compound is branched, this technique can be useful to remove any straight-chain alkane impurities.[1][2]
-
Molecular Sieves: Certain molecular sieves can selectively adsorb alkanes based on their size and shape, offering a way to separate branched isomers from linear ones.[3][9]
Troubleshooting Guides
Issue 1: Poor separation of isomers using fractional distillation.
Symptoms:
-
Broad boiling point range during distillation.
-
GC analysis of collected fractions shows the presence of multiple isomers.
Possible Causes:
-
Insufficient column efficiency (too few theoretical plates).
-
Incorrect reflux ratio.
-
Distillation rate is too fast.
Solutions:
-
Increase Column Efficiency: Use a longer fractionating column or one packed with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
-
Optimize Reflux Ratio: Increase the reflux ratio to provide more vaporization-condensation cycles, which enhances separation. A higher reflux ratio means more of the condensate is returned to the column.
-
Reduce Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases on each theoretical plate, leading to improved separation.[7]
Issue 2: Co-elution of isomers in Preparative Gas Chromatography.
Symptoms:
-
Overlapping or shouldered peaks in the chromatogram.[10]
-
Mass spectrometry analysis of the peak shows ions characteristic of multiple isomers.
Possible Causes:
-
The stationary phase is not selective enough for the isomers.
-
The temperature program is not optimized.
-
The column is overloaded.
Solutions:
-
Change Stationary Phase: Use a different capillary column with a stationary phase that offers better selectivity for branched alkanes. A non-polar stationary phase is typically used for alkanes.[11]
-
Optimize Temperature Program: Decrease the temperature ramp rate to increase the time the isomers spend interacting with the stationary phase, which can improve resolution.[8]
-
Reduce Sample Load: Inject a smaller amount of the sample to avoid column overloading, which can cause peak broadening and co-elution.[12]
Data Presentation
Table 1: Boiling Points of this compound and Selected C11H24 Isomers
| Isomer Name | Boiling Point (°C) |
| This compound | 180 [13] |
| n-Undecane | 196[2] |
| 2-Methyldecane | 189.3[2] |
| 3-Methyldecane | 189.1[11] |
| 2,3-Dimethylnonane | 186[11] |
| 4-Ethyl-4-methyloctane | Not available |
| 2,2-Dimethylnonane | 177.1[11] |
Note: The close boiling points of the branched isomers highlight the primary challenge in the purification of this compound.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To enrich a sample of this compound by removing impurities with significantly different boiling points.
Materials:
-
Crude this compound sample
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux, 24/40 joints, 30 cm)
-
Distillation head with condenser and collection flask
-
Heating mantle with a stirrer
-
Thermometer
-
Boiling chips
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Begin heating the flask gently with the heating mantle.
-
As the mixture begins to boil, observe the vapor rising through the fractionating column.
-
Adjust the heating to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Monitor the temperature at the distillation head. Collect fractions over narrow temperature ranges.
-
Analyze the collected fractions by gas chromatography to determine their composition.
-
Combine the fractions with the highest purity of this compound.
Protocol 2: High-Purity Separation by Preparative Gas Chromatography
Objective: To isolate high-purity this compound from a mixture of closely boiling isomers.
Materials:
-
Partially purified this compound from fractional distillation
-
Preparative Gas Chromatograph (Prep GC) system with a fraction collector
-
Capillary column suitable for hydrocarbon separation (e.g., non-polar phase)
-
High-purity carrier gas (e.g., Helium or Hydrogen)
-
Collection vials
Procedure:
-
Method Development (Analytical Scale):
-
Optimize the separation on an analytical GC using a similar column to the preparative system.
-
Develop a temperature program that provides the best resolution between this compound and its isomeric impurities. A slow ramp rate (e.g., 2-5 °C/min) is often effective.[8]
-
-
Preparative GC Setup:
-
Install the preparative column and condition it according to the manufacturer's instructions.
-
Set the injector and detector temperatures appropriately for C11 alkanes (e.g., 250 °C).
-
Program the optimized temperature gradient.
-
-
Injection and Fraction Collection:
-
Inject an appropriate volume of the partially purified sample. Avoid overloading the column.
-
Monitor the chromatogram in real-time.
-
Program the fraction collector to collect the peak corresponding to this compound.
-
-
Purity Analysis:
-
Analyze the collected fraction using an analytical GC-MS to confirm its purity and identity.
-
Mandatory Visualizations
References
- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. A Short Note On Wurtz Reaction [unacademy.com]
- 5. grokipedia.com [grokipedia.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Molecular Sieves | ZEOCHEM [zeochem.com]
- 10. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 13. 4-methyl-5-ethyloctane CAS#: [m.chemicalbook.com]
Technical Support Center: Resolving Isomers of 4-Ethyl-5-methyloctane
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the separation and analysis of the isomers of 4-Ethyl-5-methyloctane. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the resolution of these chiral alkanes.
Understanding the Isomers of this compound
This compound possesses two chiral centers at the C4 and C5 positions. This results in the potential for four stereoisomers: two pairs of enantiomers. The diastereomeric pairs are (4R, 5R) / (4S, 5S) and (4R, 5S) / (4S, 4R). The resolution of these isomers is challenging due to their similar physical properties and requires specialized analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for separating the stereoisomers of this compound?
A1: Chiral Gas Chromatography (GC) is the most effective and widely used method for the enantioseparation of volatile chiral alkanes like this compound. This technique utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers.
Q2: Which type of chiral stationary phase (CSP) is recommended for this separation?
A2: For non-functionalized, chiral alkanes, cyclodextrin-based CSPs are the most effective. The choice between α-, β-, and γ-cyclodextrin derivatives depends on the size of the analyte. For a molecule of this size, a β-cyclodextrin or γ-cyclodextrin-based column is often a good starting point. The derivatization of the cyclodextrin (B1172386) also plays a crucial role in selectivity.
Q3: What are the key GC parameters to optimize for successful resolution?
A3: The critical parameters to optimize are the oven temperature program, carrier gas flow rate, and the choice of injection mode. Generally, a slow temperature ramp (e.g., 1-2°C/min) and an optimal carrier gas flow rate are necessary to achieve baseline separation. Lower elution temperatures often lead to better enantiomeric resolution.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) to resolve these isomers?
A4: While chiral HPLC is a powerful technique for many separations, it is generally less suitable for non-polar and highly volatile compounds like this compound. Gas chromatography is the preferred method.
Q5: How can I confirm the identity of each separated isomer?
A5: Confirmation of the identity of each isomer typically requires coupling the GC to a mass spectrometer (GC-MS). While the mass spectra of the isomers will be very similar, their fragmentation patterns might show subtle differences. For absolute configuration assignment, more advanced techniques like Vibrational Circular Dichroism (VCD) coupled with quantum chemical calculations, or synthesis of stereochemically pure standards are often necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral GC separation of this compound isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation of Isomers | 1. Incorrect chiral stationary phase. 2. Inappropriate oven temperature program. 3. Carrier gas flow rate is not optimal. 4. Column overload. | 1. Select a cyclodextrin-based chiral column suitable for alkane separation. 2. Lower the initial oven temperature and use a slower temperature ramp (1-2°C/min). 3. Optimize the linear velocity of the carrier gas (e.g., hydrogen or helium). 4. Dilute the sample and inject a smaller volume. |
| Peak Tailing | 1. Active sites in the GC system (e.g., inlet liner, column). 2. Column contamination. 3. Dead volume in the system. | 1. Use a deactivated inlet liner. 2. Condition the column according to the manufacturer's instructions. Trim the first few centimeters of the column if contamination is suspected at the inlet. 3. Ensure proper column installation and connection to the injector and detector to minimize dead volume. |
| Peak Splitting or Broadening | 1. Improper injection technique. 2. Incompatible solvent with the stationary phase. 3. Column degradation. 4. Co-elution of an impurity.[1] | 1. Ensure a fast and consistent injection. Consider using an autosampler for better reproducibility. 2. Use a non-polar solvent like hexane (B92381) or pentane. 3. Check the column's performance with a standard mixture. Replace the column if it's old or has been subjected to high temperatures. 4. Verify sample purity. If using a mass spectrometer, check for different mass spectra across the peak.[1] |
| Inconsistent Retention Times | 1. Fluctuations in oven temperature. 2. Leaks in the carrier gas line. 3. Changes in the column's stationary phase over time. | 1. Ensure the GC oven is properly calibrated and maintaining a stable temperature. 2. Perform a leak check of the entire GC system. 3. Regularly condition the column and monitor its performance with a reference standard. |
Data Presentation
| Property | (4R, 5R)-4-Ethyl-5-methyloctane | (4S, 5S)-4-Ethyl-5-methyloctane | (4R, 5S)-4-Ethyl-5-methyloctane | (4S, 4R)-4-Ethyl-5-methyloctane | Source |
| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ | C₁₁H₂₄ | C₁₁H₂₄ | PubChem |
| Molecular Weight | 156.31 g/mol | 156.31 g/mol | 156.31 g/mol | 156.31 g/mol | PubChem[2] |
| Boiling Point (Predicted) | ~180-185 °C | ~180-185 °C | ~180-185 °C | ~180-185 °C | General Alkane Properties |
| GC Retention Time (Expected Trend) | t₁ | t₁ | t₂ | t₂ | Chromatographic Theory |
| Elution Order on a specific CSP | Varies with CSP | Varies with CSP | Varies with CSP | Varies with CSP | Experimental |
Note: Enantiomeric pairs ((4R, 5R)/(4S, 5S) and (4R, 5S)/(4S, 4R)) will have identical boiling points and may have very similar or identical retention times on achiral columns. The elution order on a chiral column is dependent on the specific stationary phase used.
Experimental Protocols
Protocol 1: Chiral Gas Chromatography (GC) Method for Isomer Resolution
This protocol provides a general methodology for the separation of this compound isomers. Optimization will be required for your specific instrumentation and column.
1. Instrumentation and Consumables:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: e.g., a β-cyclodextrin or γ-cyclodextrin-based column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Hydrogen or Helium (high purity).
-
Sample: A solution of the this compound isomer mixture in a non-polar solvent (e.g., hexane).
2. GC Method Parameters:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (split ratio of 50:1, adjust as needed based on sample concentration).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: 2 °C/min to 150 °C.
-
Hold: 5 minutes at 150 °C.
-
-
Carrier Gas: Hydrogen at a constant flow rate of 1.5 mL/min.
-
Detector Temperature (FID): 280 °C.
3. Procedure:
-
Prepare a dilute solution of the this compound isomer mixture in hexane.
-
Set up the GC method with the parameters listed above.
-
Inject the sample onto the GC system.
-
Acquire the chromatogram and identify the peaks corresponding to the different isomers based on their retention times.
-
Integrate the peak areas to determine the relative abundance of each isomer.
Protocol 2: Sample Preparation for GC Analysis
-
If the sample is a neat liquid, prepare a stock solution by dissolving a known mass in a known volume of hexane.
-
From the stock solution, prepare a series of dilutions to determine the optimal concentration for GC analysis (typically in the low ppm range).
-
Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
Visualizations
References
Technical Support Center: Optimizing GC-MS Parameters for 4-Ethyl-5-methyloctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 4-Ethyl-5-methyloctane.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial GC-MS parameters for the analysis of this compound?
For the analysis of a branched alkane like this compound (C11H24), a good starting point for GC-MS method development would involve a non-polar capillary column and a temperature program that allows for sufficient separation from other potential isomers or contaminants.[1] Below is a table summarizing recommended starting parameters.
Q2: How can I identify this compound in my chromatogram?
-
Retention Index: The Kovats retention index is a useful tool for comparing retention times across different systems. For a similar compound, 4-ethyl-4-methyloctane, a semi-standard non-polar Kovats Retention Index of 1037 has been reported.[2][3] The retention index for this compound is expected to be in a similar range.
-
Mass Spectrum: The electron ionization (EI) mass spectrum of a branched alkane is characterized by specific fragmentation patterns.[4][5] Cleavage is favored at the branching points, leading to the formation of stable carbocations. For this compound, one would expect to see significant peaks corresponding to the loss of ethyl (M-29) and methyl (M-15) groups, as well as other characteristic alkane fragments (e.g., at m/z 43, 57, 71, 85). The molecular ion peak (M+) at m/z 156 may be of low abundance or absent, which is common for branched alkanes.[4]
Q3: What are the common characteristic fragment ions for alkanes in EI-MS?
In Electron Ionization Mass Spectrometry (EI-MS), alkanes typically produce a series of fragment ions with mass-to-charge ratios (m/z) corresponding to [CnH2n+1]+. Common and characteristic fragment ions for alkanes include m/z 43, 57, 71, and 85.[4] The fragmentation of branched alkanes is dominated by cleavage at the branching point to form more stable secondary or tertiary carbocations.[4][5]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for this compound is tailing. What are the possible causes and solutions?
A: Peak tailing, where the latter half of the peak is broader than the front, can be caused by several factors:
-
Active Sites: Active sites in the GC system (e.g., in the inlet liner, column, or connections) can interact with the analyte, causing tailing.
-
Solution: Use a deactivated inlet liner and ensure all fittings are clean and properly installed. If column contamination is suspected, trimming a small portion (10-15 cm) from the front of the column may help.
-
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing.
-
Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth and a clean, square cut at the column ends.
-
-
Contamination: Contamination in the carrier gas, sample, or syringe can lead to peak tailing.
-
Solution: Ensure high-purity carrier gas and solvents. Clean the syringe regularly. A blank run can help identify the source of contamination.
-
Q: My peaks are fronting. What could be the cause?
A: Peak fronting, where the front of the peak is broader than the back, is often an indication of column overload.
-
Solution: Reduce the amount of sample injected onto the column. This can be achieved by diluting the sample or increasing the split ratio.
Issue 2: Poor Resolution
Q: I am having trouble separating this compound from other isomers. How can I improve the resolution?
A: Improving the separation of closely eluting compounds like isomers requires optimizing the chromatographic conditions.
-
Temperature Program: A slower oven temperature ramp rate will increase the time the analytes spend in the column, which can improve separation.
-
Solution: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min) or add an isothermal hold at a temperature that provides the best separation.
-
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas affects the efficiency of the separation.
-
Solution: Optimize the carrier gas flow rate. A flow rate that is too high or too low can lead to band broadening and decreased resolution.
-
-
Column Selection: For complex mixtures of isomers, a longer column or a column with a smaller internal diameter can provide better resolution.
-
Solution: Consider using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm).
-
Issue 3: Inconsistent Retention Times
Q: The retention time for my analyte is shifting between runs. What should I check?
A: Drifting retention times can be caused by instability in the GC system.
-
Leaks: Leaks in the system can cause fluctuations in the carrier gas flow rate, leading to retention time shifts.
-
Solution: Perform a leak check of the entire system, including the gas lines, fittings, and septum.
-
-
Temperature and Pressure Control: Inconsistent oven temperature or carrier gas pressure will affect retention times.
-
Solution: Verify that the GC oven is properly calibrated and that the electronic pressure control (EPC) is functioning correctly.
-
-
Column Bleed: As a column ages, the stationary phase can degrade and "bleed," which can affect retention times.
-
Solution: Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
Data Presentation
Table 1: Recommended GC-MS Starting Parameters for this compound Analysis
| Parameter | Recommended Value |
| Gas Chromatograph (GC) | |
| Column | Non-polar (e.g., 5% Phenyl Methylpolysiloxane) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Inlet Temperature | 250 - 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 to 50:1 (can be optimized) |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40 - 200 |
| Solvent Delay | 2 - 3 minutes |
Experimental Protocols
Protocol 1: Standard GC-MS Analysis of this compound
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 10-100 µg/mL.
-
Instrument Setup:
-
Install a non-polar capillary column (e.g., HP-5ms, DB-5ms, or equivalent) in the GC.
-
Set the GC-MS parameters as recommended in Table 1.
-
Perform a leak check to ensure the system is sealed.
-
Allow the system to equilibrate until a stable baseline is achieved.
-
-
Injection:
-
Rinse the autosampler syringe several times with the solvent and then with the sample.
-
Inject 1 µL of the sample into the GC inlet.
-
-
Data Acquisition:
-
Start the data acquisition after the solvent delay.
-
Monitor the total ion chromatogram (TIC) for the elution of the analyte peak.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Examine the mass spectrum of the peak and compare it to the expected fragmentation pattern for branched alkanes.
-
Mandatory Visualization
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Troubleshooting guide for peak tailing in GC-MS analysis.
References
Technical Support Center: Troubleshooting NMR Signal Overlap for 4-Ethyl-5-methyloctane
This technical support guide is designed for researchers, scientists, and drug development professionals to address challenges associated with NMR signal overlap, specifically focusing on the analysis of 4-Ethyl-5-methyloctane.
Frequently Asked Questions (FAQs)
Q1: I am observing significant signal overlap in the 1H NMR spectrum of this compound, particularly in the aliphatic region. How can I resolve these signals?
A1: Signal overlap in the aliphatic region of alkanes like this compound is common due to the similar chemical environments of many protons. Here are several troubleshooting strategies you can employ:
-
Optimize Acquisition Parameters: Ensure your 1D ¹H NMR spectrum is acquired with high resolution. This can be achieved through careful shimming of the magnet and increasing the number of scans to improve the signal-to-noise ratio.
-
Change the Solvent: While of limited utility for non-polar alkanes, in some cases, using a different deuterated solvent can induce small changes in chemical shifts, potentially resolving minor overlaps. Solvents like benzene-d6 (B120219) can sometimes provide better signal dispersion compared to chloroform-d.
-
Vary the Temperature: Acquiring the spectrum at different temperatures can alter the conformational equilibrium of the molecule, leading to slight shifts in the resonance frequencies of different protons. This can sometimes be sufficient to resolve overlapping signals.
-
Utilize a Higher Field Spectrometer: If available, using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, spreading out the signals and reducing overlap.
-
Employ 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlap. For homonuclear proton-proton correlations, a COSY (Correlation Spectroscopy) experiment is highly recommended. For resolving protons attached to different carbons, a HSQC (Heteronuclear Single Quantum Coherence) experiment is invaluable.
Q2: Which specific protons in this compound are most likely to have overlapping signals?
A2: Based on predicted ¹H NMR data, the methylene (B1212753) (CH₂) and methine (CH) protons in the backbone of this compound are highly susceptible to overlap. The signals for the protons on carbons 2, 3, 6, and 7, as well as the methylene protons of the ethyl group, are all predicted to fall within a narrow range of approximately 1.2 to 1.4 ppm. The methine protons at positions 4 and 5 are also likely to be in a crowded region around 1.4 to 1.5 ppm. The terminal methyl protons (positions 1, 8, and the methyls of the ethyl and methyl substituents) are generally more resolved and appear further upfield.
Q3: How can a 2D COSY experiment help in assigning the protons of this compound?
A3: A COSY experiment identifies protons that are coupled to each other (typically through two or three bonds). In the COSY spectrum of this compound, you will observe cross-peaks connecting coupled protons. For example, the methyl protons at position 1 will show a cross-peak to the methylene protons at position 2. By "walking" through the carbon chain via these correlations, you can trace the connectivity of the molecule, even when the 1D signals are overlapped. For instance, you can distinguish the protons of the propyl chain from those of the butyl chain by following their respective coupling networks.
Q4: When should I use an HSQC experiment for this compound?
A4: An HSQC experiment is particularly useful when you have severe overlap in the ¹H NMR spectrum but the ¹³C NMR spectrum is well-resolved. This experiment correlates each proton signal to the carbon to which it is directly attached. Since the chemical shift dispersion in ¹³C NMR is much larger than in ¹H NMR, protons that overlap in the 1D ¹H spectrum will often be resolved in the second dimension of the HSQC spectrum because they are attached to carbons with different chemical shifts. This allows for the unambiguous assignment of proton signals to their respective carbon atoms.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values can serve as a guide for identifying potential regions of signal overlap.
| ¹H NMR Predicted Chemical Shifts | |
| Atom | Predicted Chemical Shift (ppm) |
| H on C1 | 0.90 |
| H on C2 | 1.25 |
| H on C3 | 1.25 |
| H on C4 | 1.45 |
| H on C5 | 1.45 |
| H on C6 | 1.25 |
| H on C7 | 1.25 |
| H on C8 | 0.90 |
| H on C9 (CH₃ of ethyl) | 0.88 |
| H on C10 (CH₂ of ethyl) | 1.35 |
| H on C11 (CH₃ of methyl) | 0.85 |
| ¹³C NMR Predicted Chemical Shifts | |
| Atom | Predicted Chemical Shift (ppm) |
| C1 | 14.2 |
| C2 | 23.1 |
| C3 | 29.5 |
| C4 | 45.5 |
| C5 | 40.0 |
| C6 | 30.0 |
| C7 | 23.5 |
| C8 | 14.3 |
| C9 (CH₃ of ethyl) | 11.5 |
| C10 (CH₂ of ethyl) | 25.0 |
| C11 (CH₃ of methyl) | 15.0 |
Experimental Protocols
Protocol for 2D COSY (Correlation Spectroscopy)
Purpose: To identify proton-proton scalar (J) couplings and establish connectivity within the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) in a 5 mm NMR tube.
-
1D ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width required to encompass all proton signals.
-
COSY Experiment Setup:
-
Select a gradient-selected COSY (gCOSY) pulse sequence.
-
Set the spectral width in both dimensions (F1 and F2) to cover the full range of proton chemical shifts.
-
The number of data points in the direct dimension (F2) should be sufficient for good resolution (e.g., 2048).
-
The number of increments in the indirect dimension (F1) will determine the resolution in that dimension (e.g., 256-512).
-
Set the number of scans per increment based on the sample concentration to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum if necessary.
-
Symmetrize the spectrum to improve the appearance of the cross-peaks.
-
Visualization of Troubleshooting Workflow
Technical Support Center: Enhancing Detection Limits for 4-Ethyl-5-methyloctane
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the detection limits of 4-Ethyl-5-methyloctane.
Frequently Asked Questions (FAQs)
Q1: What is the primary analytical technique for detecting this compound?
A1: The most common and effective technique for the analysis of volatile organic compounds (VOCs) like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high separation efficiency and sensitive detection, making it ideal for identifying and quantifying trace levels of this branched alkane.
Q2: What typical detection limits can be expected for this compound using GC-MS?
Q3: How can I improve the sensitivity of my GC-MS system for this compound analysis?
A3: Improving sensitivity involves a multi-faceted approach targeting sample preparation, GC separation, and MS detection. Key strategies include:
-
Sample Preconcentration: Employ techniques like Solid-Phase Microextraction (SPME) or Purge and Trap to increase the concentration of this compound before introducing it to the GC-MS.
-
Optimized Injection: Use a splitless or programmed temperature vaporization (PTV) injection to introduce a larger sample volume onto the column.
-
Column Selection: Utilize a low-bleed capillary column with a non-polar stationary phase, such as a DB-5ms or equivalent, for optimal separation of alkanes.
-
MS Detector Tuning: Regularly tune the mass spectrometer to ensure optimal ion source performance and detector sensitivity.
-
Data Acquisition Mode: For targeted analysis, using Selected Ion Monitoring (SIM) mode instead of full scan mode can significantly enhance sensitivity.
Q4: Are there alternative ionization techniques to Electron Ionization (EI) for analyzing this compound?
A4: While Electron Ionization (EI) is the standard for GC-MS analysis of alkanes, Chemical Ionization (CI) can be a useful alternative.[1] CI is a softer ionization technique that often results in a more abundant molecular ion, which can be beneficial for confirming the molecular weight of this compound and improving selectivity, especially in complex matrices.[1]
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound.
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| System Leak | Perform a leak check of the entire GC-MS system, paying close attention to the injector septum, column fittings, and vacuum connections. | A leak-free system will maintain a stable vacuum and improve analyte transfer, leading to a stronger signal. |
| Contaminated Injector | Clean or replace the injector liner and septum. Deactivated liners are recommended to prevent analyte adsorption. | A clean and inert injector will ensure efficient vaporization and transfer of the analyte onto the column. |
| Column Issues | Condition the GC column according to the manufacturer's instructions to remove contaminants and ensure a stable baseline. If the problem persists, trim the first few centimeters of the column from the injector end. | A properly conditioned column will exhibit low bleed and provide better peak shapes and sensitivity. |
| Dirty MS Ion Source | Clean the ion source components (lenses, repeller, and filament) as per the instrument manual. | A clean ion source will improve ionization efficiency and result in a significantly higher signal-to-noise ratio.[2] |
| Incorrect MS Tune | Perform an autotune or manual tune of the mass spectrometer to optimize ion source and analyzer parameters. | An optimized tune will maximize the instrument's sensitivity for the target mass range. |
Issue 2: Poor Peak Shape (Tailing or Broadening)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Active Sites in the System | Use a deactivated injector liner and a high-quality, low-bleed GC column. Ensure all fittings are properly installed and not overtightened. | An inert flow path will minimize analyte interactions and result in symmetrical peak shapes. |
| Suboptimal Injector Temperature | Optimize the injector temperature. For splitless injection, the temperature should be high enough to ensure rapid vaporization without causing thermal degradation.[3] | An appropriate injector temperature will lead to sharp, well-defined peaks. |
| Incorrect Carrier Gas Flow Rate | Optimize the carrier gas flow rate to achieve the best balance between analysis time and chromatographic resolution. | An optimal flow rate will result in narrower peaks and improved separation efficiency. |
| Column Overload | Reduce the injection volume or increase the split ratio if using split injection. | Preventing column overload will result in sharper, more symmetrical peaks. |
Experimental Protocols
The following protocols provide a starting point for developing a robust method for the analysis of this compound. Note: These are general guidelines and will require optimization for your specific instrumentation and sample matrix.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This method is suitable for the analysis of this compound in liquid or solid samples.
1. Sample Preparation:
- Place a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a headspace vial.
- For solid samples, add a small amount of high-purity water to aid in the release of volatile compounds.
- Add a magnetic stir bar.
- Seal the vial with a PTFE-lined septum.
2. HS-SPME Procedure:
- Place the vial in a heating block or autosampler with agitation.
- Equilibrate the sample at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.
- Expose a SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS)) to the headspace for a defined extraction time (e.g., 15-30 minutes) with continued agitation.
3. GC-MS Analysis:
- Desorb the SPME fiber in the GC injector at a high temperature (e.g., 250-280 °C) for a short period (e.g., 1-2 minutes) in splitless mode.
- GC Parameters (Starting Point):
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent.
- Oven Program: 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector: Splitless mode, 250 °C.
- MS Parameters (Starting Point):
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full Scan (m/z 40-400) for initial method development, then switch to Selected Ion Monitoring (SIM) for improved sensitivity. For this compound (C11H24, MW: 156.31), characteristic alkane fragment ions such as m/z 43, 57, 71, and 85 would be monitored.
Protocol 2: Purge and Trap GC-MS
This method is ideal for analyzing this compound in water samples at very low concentrations.
1. Sample Preparation:
- Place a known volume of the water sample (e.g., 5-25 mL) into the purging vessel of the purge and trap system.
- Add an internal standard if required for quantification.
2. Purge and Trap Procedure:
- Purge the sample with an inert gas (e.g., helium) at a specific flow rate (e.g., 40 mL/min) for a set time (e.g., 10-15 minutes).
- The volatile analytes are swept from the sample onto an adsorbent trap.
- After purging, rapidly heat the trap to desorb the analytes, which are then transferred to the GC column.
3. GC-MS Analysis:
- Follow the GC-MS parameters outlined in Protocol 1, adjusting the oven temperature program as needed to optimize the separation of early-eluting volatile compounds.
Data Presentation
The following tables summarize typical starting parameters for GC-MS analysis and expected performance improvements with different techniques.
Table 1: Recommended GC-MS Starting Parameters
| Parameter | Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) | Provides good separation for a wide range of volatile and semi-volatile organic compounds, including branched alkanes. |
| Injector Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the analyte without causing thermal degradation.[3] |
| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column, improving sensitivity for trace analysis. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Oven Program | 40 °C hold, then ramp to 280 °C | A starting point that can be optimized to improve separation of target analytes from matrix interferences. |
| MS Ion Source Temp. | 230 °C | A common setting that provides good ionization efficiency for a broad range of compounds. |
| MS Acquisition Mode | SIM (Selected Ion Monitoring) | Significantly improves sensitivity and selectivity for target compound analysis compared to full scan mode. |
Table 2: Estimated Improvement in Detection Limits with Different Techniques
| Technique | Estimated Improvement Factor | Primary Application |
| Splitless Injection | 10 - 100x (compared to split injection) | General trace analysis |
| Solid-Phase Microextraction (SPME) | 100 - 1000x | Volatiles and semi-volatiles in liquid and solid matrices |
| Purge and Trap | 1000 - 10,000x | Volatiles in aqueous samples |
| Selected Ion Monitoring (SIM) | 10 - 100x (compared to full scan) | Targeted quantitative analysis |
Visualizations
Caption: Workflow for improving this compound detection.
Caption: Troubleshooting logic for low signal issues.
References
Technical Support Center: Synthesis of 4-Ethyl-5-methyloctane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethyl-5-methyloctane.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and versatile method for the synthesis of branched alkanes like this compound is through a Grignard reaction. This involves the reaction of a suitable Grignard reagent with a ketone, followed by dehydration and hydrogenation. For this compound, a plausible route would be the reaction of pentan-3-one with sec-butylmagnesium bromide, followed by dehydration of the resulting alcohol and subsequent hydrogenation of the alkene intermediate.
Q2: What are the most common contaminants I might encounter in my final product?
Contamination in the synthesis of this compound can arise from various sources, including side reactions and incomplete purification. Common impurities may include:
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Unreacted starting materials: Residual pentan-3-one or sec-butyl bromide.
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Grignard reagent side products: Bise-butyl (from the coupling of the Grignard reagent) and octane (B31449) (from the reaction of the Grignard reagent with trace water).[1][2][3]
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Alkene intermediates: Incomplete hydrogenation can leave residual 4-Ethyl-5-methyloctene isomers.
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Structural isomers: Rearrangements during the reaction can lead to other C11H24 isomers.[4]
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Solvent residues: Diethyl ether or THF from the Grignard reaction step.
Q3: How can I identify the impurities in my product?
Several analytical techniques can be employed for the identification and quantification of impurities:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in identifying the structure of the main product and any significant impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to detect the presence of functional groups from starting materials or intermediates, such as the C=O stretch from a ketone or the C=C stretch from an alkene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Product | Inactive Grignard reagent due to exposure to moisture or air. | Ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1][3] |
| Side reaction of the Grignard reagent with the enolizable ketone starting material. | Add the Grignard reagent slowly to the ketone at a low temperature (e.g., 0 °C) to minimize enolization. | |
| Product is Contaminated with Starting Ketone | Incomplete reaction. | Increase the molar excess of the Grignard reagent. Ensure the reaction is stirred for a sufficient amount of time. |
| Product Contains Significant Amounts of Alkene | Incomplete hydrogenation. | Ensure the hydrogenation catalyst (e.g., Pd/C) is active. Increase the hydrogen pressure and/or reaction time. |
| Presence of High Boiling Point Impurities | Wurtz coupling side products from the Grignard reagent. | This is an inherent side reaction. Purification by fractional distillation is recommended to separate the desired product from higher molecular weight impurities.[7] |
| Final Product is a Mixture of Isomers | Acid-catalyzed rearrangement during the dehydration step. | Use a milder dehydrating agent (e.g., POCl₃ in pyridine) instead of a strong acid like H₂SO₄. |
Experimental Protocols
Protocol 1: Synthesis of 4-Ethyl-5-methyl-4-octanol via Grignard Reaction
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Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Grignard Reagent Formation: In the flask, place magnesium turnings (1.2 eq). Add a small crystal of iodine. In the dropping funnel, place a solution of sec-butyl bromide (1.1 eq) in anhydrous diethyl ether.
-
Initiation: Add a small portion of the sec-butyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and heat), gently warm the flask.
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Addition: Once the reaction is initiated, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
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Reaction with Ketone: After the magnesium is consumed, cool the Grignard reagent to 0 °C. Add a solution of pentan-3-one (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.
-
Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
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Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.
Protocol 2: Purification by Fractional Distillation
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Apparatus Setup: Set up a fractional distillation apparatus with a Vigreux column.
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Distillation: Place the crude product in the distillation flask. Heat the flask gently.
-
Fraction Collection: Collect the fractions at different boiling point ranges. The desired this compound will have a specific boiling point that can be compared to literature values (if available) or predicted based on its structure. Unreacted starting materials will typically have lower boiling points, while side products like coupled alkanes will have higher boiling points.[7]
Data Presentation
Table 1: Typical Yields and Purity at Each Synthetic Step
| Step | Product | Typical Yield (%) | Purity (by GC) |
| 1. Grignard Reaction | 4-Ethyl-5-methyl-4-octanol | 75-85 | 90% |
| 2. Dehydration | 4-Ethyl-5-methyloctene isomers | 80-90 | 95% (mixture of isomers) |
| 3. Hydrogenation | This compound | 95-99 | >98% |
Table 2: Common Contaminants and their Expected Boiling Points
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 |
| Pentan-3-one | C₅H₁₀O | 86.13 | 102 |
| sec-Butyl Bromide | C₄H₉Br | 137.02 | 91 |
| This compound | C₁₁H₂₄ | 156.31 | ~185-195 (estimated) |
| Bise-butyl | C₈H₁₈ | 114.23 | 116 |
Visualizations
Caption: Troubleshooting workflow for identifying and addressing contamination.
Caption: Synthetic workflow for this compound.
References
- 1. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard reaction - Wikipedia [en.wikipedia.org]
- 4. analytical chemistry - which are the possible ways to detect impurity in drugs? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oit.edu [oit.edu]
Technical Support Center: Quantification of 4-Ethyl-5-methyloctane
This technical support center provides refined methodologies, troubleshooting guidance, and frequently asked questions for the accurate quantification of 4-Ethyl-5-methyloctane.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying this compound?
A1: Gas chromatography with flame ionization detection (GC-FID) is the recommended technique for the quantification of this compound.[1] This method is well-suited for volatile hydrocarbons, offering high resolution and sensitivity. Gas chromatography-mass spectrometry (GC-MS) can also be used for definitive identification and quantification, especially in complex matrices.
Q2: How do I select an appropriate GC column for this compound analysis?
A2: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5ms), is recommended. These columns separate compounds primarily based on their boiling points and are effective for resolving branched alkanes from other hydrocarbons. A column with a length of 30 meters, an internal diameter of 0.25 mm, and a film thickness of 0.25 µm is a suitable starting point.
Q3: What are the potential challenges in analyzing branched alkanes like this compound?
A3: Branched alkanes can be challenging to separate from their structural isomers due to similar boiling points.[2] This can lead to co-elution and inaccurate quantification. Additionally, the presence of multiple C-H bonds of similar strengths can make selective derivatization or ionization difficult if alternative detection methods are considered.[3] Careful optimization of the GC temperature program is crucial for achieving good resolution.
Q4: Is an internal standard necessary for accurate quantification?
A4: Yes, using an internal standard is highly recommended to improve the precision and accuracy of the quantification. An internal standard, such as a non-interfering linear alkane (e.g., n-dodecane), can compensate for variations in injection volume and instrument response.
Experimental Protocol: Quantification of this compound by GC-FID
This protocol provides a detailed methodology for the quantification of this compound.
1. Sample Preparation
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Solvent Selection: Use a high-purity volatile solvent such as hexane (B92381) or pentane.
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Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in the chosen solvent.
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Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard: Add a suitable internal standard (e.g., n-dodecane) at a constant concentration to all calibration standards and unknown samples.
-
Sample Dilution: If the concentration of this compound in your sample is unknown, perform a preliminary analysis and dilute the sample to fall within the calibration range.
2. GC-FID Instrumentation and Conditions
| Parameter | Value |
| GC System | Agilent 8890 GC System or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | 5% Phenyl Methyl Siloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 250°C, Hold: 5 min |
| Detector Temperature | 300°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
3. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the response factor for each calibration standard.
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Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Determine the concentration of this compound in the unknown samples using the calibration curve.
Method Validation Data
The following table summarizes hypothetical quantitative data for the validation of this method.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Visual Guides
Caption: Experimental workflow for this compound quantification.
Troubleshooting Guide
Q: My peaks are broad or tailing. What should I do?
A: Poor peak shape can be caused by several factors. First, check for and eliminate any leaks in the system. If the problem persists, consider trimming the first few centimeters of the GC column from the inlet side, as this part of the column can become contaminated over time. You may also need to replace the injector liner or septum.
Q: I am observing low sensitivity or no peak for my analyte. What are the possible causes?
A: Low sensitivity can result from an incorrect split ratio; try a lower split ratio or a splitless injection. Ensure that the FID is lit and that the gas flows (hydrogen, air, and makeup gas) are at their setpoints. Contamination in the injector port can also lead to sample loss, so cleaning or replacing the liner may be necessary. Finally, verify the concentration and integrity of your standards.
Q: The retention time of my analyte is shifting between injections. Why is this happening?
A: Retention time shifts are often due to fluctuations in the carrier gas flow rate or oven temperature. Ensure that your gas supply is stable and that the GC oven is properly calibrated and maintaining a consistent temperature profile. Leaks in the system can also cause pressure drops, leading to inconsistent flow and shifting retention times.
References
Validation & Comparative
A Comparative Guide to 4-Ethyl-5-methyloctane and 4-Ethyl-4-methyloctane for Researchers
An objective comparison of the physicochemical and spectroscopic properties of the structural isomers 4-ethyl-5-methyloctane and 4-ethyl-4-methyloctane, providing valuable data for researchers, scientists, and professionals in drug development.
This guide presents a detailed comparative analysis of two structural isomers of undecane, this compound and 4-ethyl-4-methyloctane. Both compounds share the same molecular formula, C₁₁H₂₄, and molecular weight of 156.31 g/mol , yet their distinct structural arrangements lead to differences in their physical and spectroscopic properties.[1][2][3][4] Understanding these differences is crucial for applications in petrochemical analysis, environmental science, and as reference standards in various research fields.
Physicochemical Properties
A summary of the key physicochemical properties for both isomers is presented below. It is important to note that while some experimental data is available, other values are derived from computational models and estimations.
| Property | This compound | 4-Ethyl-4-methyloctane |
| Molecular Formula | C₁₁H₂₄[1][5] | C₁₁H₂₄[3][6][7] |
| Molecular Weight | 156.31 g/mol [1] | 156.31 g/mol [3][8] |
| Boiling Point | 180 °C[9] | 186.7 °C[6] |
| Density | 0.7549 g/cm³[9] | Not available |
| Refractive Index | 1.4227[9] | Not available |
| Melting Point | -57.06 °C (estimate)[9] | -57.0 °C (calculated)[8] |
| LogP (Octanol/Water Partition Coefficient) | 4.24890[5] | 4.393[7][8] |
| Kovats Retention Index (non-polar column) | Not available | 1037[3] |
The difference in boiling points, with 4-ethyl-4-methyloctane having a higher value, can be attributed to its more compact, spherical structure due to the quaternary carbon.[6][9] Generally, for alkanes, increased branching leads to a lower boiling point due to reduced surface area and weaker van der Waals forces.[10] However, the highly symmetric nature of a molecule with a quaternary carbon can sometimes lead to more efficient packing in the liquid state, slightly increasing the boiling point compared to less symmetrical, but still branched, isomers.[10] The Kovats retention index for 4-ethyl-4-methyloctane provides a standardized measure for its elution in gas chromatography.[3]
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
4-Ethyl-4-methyloctane: A ¹³C NMR spectrum is reported to be available, which would be instrumental in confirming the carbon framework of the molecule.[3] The presence of a quaternary carbon at the C4 position would be a key feature in both ¹³C and ¹H NMR spectra.
-
This compound: Specific NMR data is not currently available in the searched databases.
Mass Spectrometry (MS):
-
The mass spectra of both isomers are expected to show a molecular ion peak (M⁺) at m/z 156. The fragmentation patterns would differ based on the stability of the carbocations formed upon ionization. For 4-ethyl-4-methyloctane, cleavage adjacent to the quaternary carbon would be a prominent fragmentation pathway.
Experimental Protocols
The synthesis of specific branched alkanes like this compound and 4-ethyl-4-methyloctane is not commonly detailed. However, general synthetic methodologies for preparing branched alkanes can be adapted. Two prevalent methods are the Corey-House synthesis and the Wurtz reaction.
Corey-House Synthesis (General Protocol):
This method is highly effective for creating unsymmetrical alkanes. The general workflow involves the reaction of a lithium dialkylcuprate with an alkyl halide.
Methodology:
-
Formation of Alkyllithium: An alkyl halide (R-X) is reacted with lithium metal in an anhydrous ether solvent to form an alkyllithium reagent (R-Li).
-
Formation of Gilman Reagent: The alkyllithium reagent is then treated with copper(I) iodide (CuI) to form a lithium dialkylcuprate (R₂CuLi), also known as a Gilman reagent.
-
Coupling Reaction: The Gilman reagent is subsequently reacted with a second alkyl halide (R'-X) to yield the desired alkane (R-R').
Wurtz Reaction (General Protocol):
The Wurtz reaction is suitable for synthesizing symmetrical alkanes by coupling two molecules of an alkyl halide in the presence of sodium metal.
Methodology: Two equivalents of an alkyl halide are reacted with two equivalents of sodium metal in an anhydrous ether to produce a symmetrical alkane. This method is less suitable for preparing unsymmetrical alkanes as it results in a mixture of products that are difficult to separate.
Reactivity and Biological Activity
As with other branched alkanes, both this compound and 4-ethyl-4-methyloctane are expected to be relatively inert. Their primary reactions are combustion and free-radical halogenation. Due to the presence of tertiary hydrogens in this compound, it would be more susceptible to free-radical halogenation at the C4 and C5 positions compared to the primary and secondary hydrogens. 4-Ethyl-4-methyloctane lacks tertiary hydrogens, and its reactivity towards halogenation would be lower at the quaternary carbon.
There is currently no specific data on the biological activity or toxicity of these two isomers. However, for alkanes in this carbon range (C8-C18), the general toxicity profile is low for acute oral, dermal, and inhalation exposure.[11] The primary health concern is aspiration, where the liquid can cause severe lung damage if it enters the airways.[11] It is also noted that branched alkanes may exhibit different metabolic profiles and potential for bioaccumulation compared to their linear counterparts.[12]
Conclusion
This compound and 4-ethyl-4-methyloctane, while structurally similar, exhibit subtle differences in their physicochemical properties, most notably their boiling points. The more compact and symmetrical structure of 4-ethyl-4-methyloctane likely contributes to its slightly higher boiling point. A full understanding and comparison of their spectroscopic properties await the availability of complete experimental data. The provided synthesis protocols offer general pathways for the preparation of these and other branched alkanes. For researchers in fields requiring pure isomeric standards, a thorough characterization using modern analytical techniques such as GC-MS and NMR is indispensable.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C11H24 | CID 21201046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethyl-4-methyloctane | C11H24 | CID 14269676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-4-Ethyl-4-methyloctane | C11H24 | CID 14269677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:62016-24-4 | Chemsrc [chemsrc.com]
- 6. 4-ethyl-4-methyloctane [chemister.ru]
- 7. 4-ethyl-4-methyloctane | CAS#:17302-19-1 | Chemsrc [chemsrc.com]
- 8. 4-Ethyl-4-methyloctane - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 4-methyl-5-ethyloctane CAS#: [m.chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Gas Chromatographic Behavior of Octane Isomers
For Researchers, Scientists, and Drug Development Professionals
Elution Order and Boiling Point Correlation
The retention time of a compound in gas chromatography is influenced by its volatility and its interaction with the stationary phase of the GC column. For non-polar analytes, such as the isomers of octane (B31449), separated on a non-polar stationary phase (e.g., polydimethylsiloxane), the primary factor determining the elution order is the boiling point of the compound.[1][3][4] Isomers with lower boiling points will be more volatile, spend more time in the gaseous mobile phase, and thus elute from the column earlier (shorter retention time). Conversely, isomers with higher boiling points will have longer retention times.
The boiling points of alkanes are influenced by the extent of their intermolecular van der Waals forces. Straight-chain alkanes have larger surface areas and stronger van der Waals forces compared to their branched isomers, resulting in higher boiling points.[5] As the degree of branching increases, the molecule becomes more compact, leading to a smaller surface area and weaker van der Waals forces, and consequently, a lower boiling point.[5][6]
The following table summarizes the boiling points of the 18 structural isomers of octane, which serves as a reliable proxy for their GC elution order on a non-polar column, from the earliest eluting (lowest boiling point) to the latest eluting (highest boiling point).
Comparative Data of Octane Isomers
| Isomer Name | Structure | Boiling Point (°C)[6][7] | Predicted GC Elution Order (on a non-polar column) |
| 2,2,3,3-Tetramethylbutane | (CH₃)₃CC(CH₃)₃ | 106.5 | 1 |
| 2,2,4-Trimethylpentane | (CH₃)₃CCH₂CH(CH₃)₂ | 99.2 | 2 |
| 2,3,4-Trimethylpentane | (CH₃)₂CHCH(CH₃)CH(CH₃)₂ | 113.5 | 3 |
| 2,3,3-Trimethylpentane | (CH₃)₂CHC(CH₃)₂CH₂CH₃ | 114.8 | 4 |
| 2,2-Dimethylhexane | (CH₃)₃C(CH₂)₃CH₃ | 106.8 | 5 |
| 2,3-Dimethylhexane | (CH₃)₂CHCH(CH₃)CH₂CH₂CH₃ | 115.6 | 6 |
| 2,4-Dimethylhexane | (CH₃)₂CHCH₂CH(CH₃)CH₂CH₃ | 109.4 | 7 |
| 2,5-Dimethylhexane | (CH₃)₂CH(CH₂)₂CH(CH₃)₂ | 109.1 | 8 |
| 3,3-Dimethylhexane | CH₃CH₂C(CH₃)₂CH₂CH₂CH₃ | 112.0 | 9 |
| 3,4-Dimethylhexane | CH₃CH₂CH(CH₃)CH(CH₃)CH₂CH₃ | 117.7 | 10 |
| 3-Ethylhexane | CH₃CH₂CH(CH₂CH₃)CH₂CH₂CH₃ | 118.6 | 11 |
| 2-Methylheptane | (CH₃)₂CH(CH₂)₄CH₃ | 117.6 | 12 |
| 3-Methylheptane | CH₃CH₂CH(CH₃)(CH₂)₃CH₃ | 119.0 | 13 |
| 4-Methylheptane | CH₃(CH₂)₂CH(CH₃)(CH₂)₂CH₃ | 117.7 | 14 |
| 3-Ethyl-2-methylpentane | (CH₃)₂CHCH(CH₂CH₃)CH₂CH₃ | 115.7 | 15 |
| 3-Ethyl-3-methylpentane | CH₃CH₂C(CH₃)(CH₂CH₃)CH₂CH₃ | 118.2 | 16 |
| n-Octane | CH₃(CH₂)₆CH₃ | 125.7 | 17 |
| 2,2,3-Trimethylpentane | (CH₃)₂CHC(CH₃)₂CH₂CH₃ | 109.8 | 18 |
Note: The predicted elution order is based on the strong correlation between boiling point and GC retention time on a non-polar stationary phase. Minor variations in this order could potentially occur on different types of columns or under different analytical conditions.
Experimental Protocol for GC Analysis of Octane Isomers
This section provides a representative experimental methodology for the separation of octane isomers using gas chromatography with a flame ionization detector (FID). The conditions are synthesized from typical methods for alkane analysis.[8][9][10]
1. Instrumentation:
-
Gas Chromatograph: A system equipped with a split/splitless injector and a flame ionization detector (FID).
-
Column: A non-polar capillary column, such as a DB-1, HP-1, or equivalent (100% dimethylpolysiloxane), with dimensions of 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
2. Reagents and Materials:
-
Carrier Gas: Helium or Hydrogen, high purity (99.999%).
-
FID Gases: Hydrogen and compressed air, high purity.
-
Makeup Gas (optional): Nitrogen or Helium.
-
Sample: A mixture of octane isomers, diluted in a volatile solvent such as hexane (B92381) or pentane. A standard mixture of n-alkanes (e.g., C8-C20) is recommended for retention index calculations.[9]
3. GC Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split, with a split ratio of 50:1 to 100:1 to avoid column overload.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase temperature at a rate of 5 °C/min to 150 °C.
-
Final Hold: Hold at 150 °C for 5 minutes.
-
-
Carrier Gas Flow Rate: Constant flow of 1.0 mL/min (for Helium).
-
Detector Temperature: 280 °C.
4. Data Analysis:
-
Identify the peaks corresponding to each octane isomer based on their retention times.
-
For confirmation of peak identities, analysis of individual isomer standards or mass spectrometry (GC-MS) is recommended.
-
Calculate the Kovats retention indices for each isomer by running an n-alkane standard mixture under the same chromatographic conditions.
Visualizing the Separation Principles
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: Relationship between molecular branching, boiling point, and GC retention time for octane isomers.
Caption: A typical experimental workflow for the GC analysis of octane isomers.
References
- 1. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 2. fishersci.ca [fishersci.ca]
- 3. csun.edu [csun.edu]
- 4. physicsforums.com [physicsforums.com]
- 5. Hydrocarbon - Stereoisomers, Structures, Reactions | Britannica [britannica.com]
- 6. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 7. quora.com [quora.com]
- 8. pragolab.cz [pragolab.cz]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
Spectroscopic comparison of branched alkanes
A Comprehensive Spectroscopic Comparison of Branched Alkanes: Isomers of Hexane (B92381)
Introduction
Branched alkanes, as structural isomers, share the same molecular formula but differ in the arrangement of their carbon skeletons. This structural variance leads to distinct physical and chemical properties, and importantly, unique spectroscopic signatures. For researchers, scientists, and professionals in drug development, the ability to differentiate between these isomers is crucial for compound identification, purity assessment, and structural elucidation. This guide provides an objective comparison of the spectroscopic properties of five hexane isomers (C₆H₁₄) using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). The presented experimental data, summarized in clear tables, alongside detailed methodologies, will serve as a valuable resource for laboratory practice.
Spectroscopic Data Comparison of Hexane Isomers
The differentiation of hexane isomers is readily achievable through the combined application of IR, NMR, and MS techniques. Each method provides unique structural insights, and together they form a powerful analytical toolkit.
Data Summary Tables
The following tables summarize the key spectroscopic features of n-hexane, 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane (B166423), and 2,3-dimethylbutane (B166060).
Table 1: Infrared (IR) Spectroscopy Data
| Compound | C-H Stretch (cm⁻¹) | C-H Bend (cm⁻¹) | Fingerprint Region (cm⁻¹) |
| n-Hexane | 2940-2880 | 1480-1365 | A moderate absorption between 750-720 is characteristic of the -(CH₂)₄- rocking vibration.[1] |
| 2-Methylpentane | 2960-2870 | 1465-1370 | The fingerprint region will differ from n-hexane due to the different bending vibrations introduced by the methyl branch. |
| 3-Methylpentane | 2960-2875 | 1460-1380 | The pattern of C-H bending and other skeletal vibrations in this region is unique to its structure. |
| 2,2-Dimethylbutane | 2955-2870 | 1470-1365 | The presence of a quaternary carbon and the tert-butyl group leads to a distinct pattern of C-H bending vibrations. |
| 2,3-Dimethylbutane | 2965-2875 | 1465-1380 | The high symmetry of this molecule results in a comparatively simpler, yet still unique, fingerprint region. |
Note: The IR spectra of alkanes are generally similar in the functional group region, with the primary differences appearing in the fingerprint region (below 1500 cm⁻¹). These differences, arising from complex vibrational modes, are unique to each molecule.[2][3][4][5]
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Number of Signals | Proton Ratio | Key Chemical Shifts (δ, ppm) and Multiplicities |
| n-Hexane | 3 | 3:2:2 (or 6:4:4)[6] | ~0.9 (t, 6H, -CH₃), ~1.3 (m, 8H, -CH₂-) |
| 2-Methylpentane | 5 | 6:3:2:2:1[6][7] | Signals typically appear between 0.9-1.4 ppm.[8] |
| 3-Methylpentane | 4 | 6:4:3:1[6] | Signals are in the saturated alkyl region, typically between 0.9–1.4 ppm.[6] |
| 2,2-Dimethylbutane | 3 | 9:3:2[6][9] | ~0.86 (s, 9H, -C(CH₃)₃), ~0.86 (t, 3H, -CH₂CH₃), ~1.22 (q, 2H, -CH₂CH₃)[10] |
| 2,3-Dimethylbutane | 2 | 6:1 (or 12:2)[6] | Two distinct proton environments due to the molecule's high symmetry.[11] |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Number of Signals | Key Chemical Shifts (δ, ppm) |
| n-Hexane | 3 | ~14.1, 22.9, 31.9 |
| 2-Methylpentane | 5 | ~14.1, 22.7, 28.0, 30.0, 41.8 |
| 3-Methylpentane | 4 | ~11.5, 18.8, 29.3, 36.4[12] |
| 2,2-Dimethylbutane | 4 | Alkyl carbons typically resonate at: CH₃: ~10–30 ppm, CH₂: ~20–40 ppm, Quaternary C: ~30–50 ppm.[13] |
| 2,3-Dimethylbutane | 2 | Two signals due to high molecular symmetry, one for the four equivalent methyl carbons and one for the two equivalent methine carbons.[14] |
Table 4: Mass Spectrometry (MS) Data (Electron Ionization)
| Compound | Molecular Ion (M⁺, m/z) | Base Peak (m/z) | Other Major Fragments (m/z) |
| n-Hexane | 86 | 57 | 71, 43, 29 |
| 2-Methylpentane | 86 (weak) | 43[2][15] | 71, 57, 42, 29[2][4] |
| 3-Methylpentane | 86 | 57[14] | 71, 43, 41, 29[2][14] |
| 2,2-Dimethylbutane | 86 (very weak or absent) | 57[16] | 71, 43, 41, 29[16] |
| 2,3-Dimethylbutane | 86 (weak) | 43[13] | 71, 57, 42, 41[13] |
Experimental Workflow
The general workflow for the spectroscopic analysis of a branched alkane sample is depicted in the following diagram.
Caption: General workflow for spectroscopic analysis of branched alkanes.
Experimental Protocols
The following are detailed, generalized protocols for the key spectroscopic techniques discussed.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small drop of the neat liquid alkane sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft cloth.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-25 mg of the alkane sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer: Filter the solution through a pipette with a glass wool plug into a clean NMR tube to a height of about 4-5 cm.
-
Shimming: Insert the NMR tube into the spectrometer and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a 30-degree pulse angle and a sufficient relaxation delay.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum to singlets for each unique carbon.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the spectrum. For ¹H NMR, integrate the signals. Reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.
Mass Spectrometry (MS) (Electron Ionization)
-
Sample Introduction: Introduce the volatile alkane sample into the ion source. For gas chromatography-mass spectrometry (GC-MS), the sample is vaporized and separated on a GC column before entering the MS.
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺) and inducing fragmentation.
-
Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the separated ions, and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z ratio.
-
Data Interpretation: Identify the molecular ion peak (if present) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. The base peak corresponds to the most abundant fragment ion.
Conclusion
The spectroscopic analysis of branched alkanes provides a clear and definitive means of distinguishing between isomers. Infrared spectroscopy offers a unique fingerprint for each molecule, while ¹H and ¹³C NMR spectroscopy reveal the number and connectivity of unique proton and carbon environments. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns that are highly dependent on the stability of the resulting carbocations, which is directly influenced by the branching of the carbon chain. By employing these techniques in a complementary fashion, researchers can confidently identify and characterize branched alkane structures.
References
- 1. 2,3-Dimethylbutane(79-29-8) 13C NMR [m.chemicalbook.com]
- 2. infrared spectrum of hexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of hexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C7H16 C-13 nmr spectrum of 2,2,3-trimethylbutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,2,3-trimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 2,2-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2,2-dimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. escholarship.org [escholarship.org]
- 12. organomation.com [organomation.com]
- 13. C-13 nmr spectrum of 2,2-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,2-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,3-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Video: Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry [jove.com]
- 16. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
A Comparative Guide to the Validation of Analytical Methods for 4-Ethyl-5-methyloctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods, Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS), for the quantitative analysis of 4-Ethyl-5-methyloctane. As a branched-chain volatile organic compound (VOC), robust and validated analytical methods are crucial for accurate quantification in diverse matrices, including environmental, petrochemical, and pharmaceutical samples.
The validation of these analytical methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This involves a thorough assessment of key performance parameters to ensure the data generated is accurate, reliable, and reproducible. While specific pre-existing validated methods for this compound are not publicly documented, this guide utilizes established protocols and typical performance data for structurally similar volatile alkanes to present a realistic and scientifically grounded comparison.
Comparison of Analytical Methodologies
The selection of an analytical method is contingent on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.
Gas Chromatography - Flame Ionization Detection (GC-FID): This technique is a robust and widely used method for the analysis of volatile hydrocarbons.[4][5] The FID detector exhibits a broad linear response and high sensitivity to compounds containing carbon-hydrogen bonds, making it exceptionally well-suited for quantifying alkanes. It is often favored for routine quality control analyses where analyte concentrations are relatively high and the sample matrix is well-characterized.
Gas Chromatography - Mass Spectrometry (GC-MS): GC-MS couples the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. This technique offers superior specificity compared to GC-FID, as it provides structural information based on the mass fragmentation pattern of the analyte. For highly sensitive analyses, GC-MS can be operated in Selected Ion Monitoring (SIM) mode, which dramatically increases sensitivity by monitoring only specific, characteristic ions of the target analyte.[6][7][8]
Experimental Protocols
The following protocols are representative methodologies for the analysis of this compound.
Sample and Standard Preparation:
-
Solvent Selection: A high-purity volatile solvent such as hexane (B92381) or pentane (B18724) should be used to dissolve the this compound standard and prepare samples.
-
Stock Solution: A primary stock solution of this compound (e.g., 1000 µg/mL) is prepared by accurately weighing the pure standard and dissolving it in the chosen solvent.
-
Calibration Standards: A series of calibration standards are prepared by serial dilution of the stock solution to cover a concentration range appropriate for the selected method.
-
Internal Standard (IS): To enhance precision, a non-interfering compound, such as n-dodecane, is added at a constant concentration to all calibration standards and samples.
Gas Chromatography (GC) - Flame Ionization Detection (FID) Protocol
-
Instrument: Gas Chromatograph equipped with an FID detector.
-
Column: Non-polar capillary column (e.g., 100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min.
-
Injector: Split/Splitless inlet at 250°C with a split ratio of 20:1.
-
Injection Volume: 1 µL.
-
Oven Program: Initial temperature of 50°C (hold for 2 minutes), ramp at 10°C/min to 200°C (hold for 5 minutes).
-
Detector: FID at 280°C.
Gas Chromatography (GC) - Mass Spectrometry (MS) Protocol
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Conditions: Same as GC-FID protocol.
-
MS Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For initial method development and peak identification (mass range m/z 40-200).
-
Selected Ion Monitoring (SIM): For quantitative analysis. Based on typical alkane fragmentation, the following ions would be monitored for this compound (C11H24, MW: 156.31 g/mol [9]):
-
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative data from a full validation of the GC-FID and GC-MS methods for the analysis of this compound.
Table 1: Linearity and Range
| Parameter | GC-FID | GC-MS (SIM Mode) |
|---|---|---|
| Linearity (R²) | > 0.999 | > 0.999 |
| Range (µg/mL) | 1.0 - 200 | 0.05 - 50 |
| Equation | y = 0.031x + 0.004 | y = 0.18x + 0.001 |
Table 2: Accuracy and Precision
| Concentration (µg/mL) | GC-FID Recovery (%) | GC-FID RSD (%) | GC-MS Recovery (%) | GC-MS RSD (%) |
|---|---|---|---|---|
| Low QC (2.5) | 99.1 | 1.8 | 101.2 | 1.5 |
| Mid QC (50) | 100.5 | 1.2 | 99.5 | 1.1 |
| High QC (150) | 101.0 | 1.1 | N/A | N/A |
Acceptance criteria for recovery are typically within 98-102%, and for precision, an RSD of <2% is generally required.[12]
Table 3: Method Sensitivity
| Parameter | GC-FID | GC-MS (SIM Mode) |
|---|---|---|
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.015 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.05 |
Visualizing the Workflow and Logic
Diagrams created using Graphviz illustrate key processes in the validation and selection of an analytical method.
Method Comparison and Recommendations
-
Specificity: GC-MS provides unparalleled specificity. The ability to confirm the identity of this compound based on its unique mass spectrum is a significant advantage, particularly in complex matrices where co-eluting peaks could interfere with GC-FID analysis.
-
Sensitivity: For trace-level analysis, the GC-MS method operating in SIM mode is demonstrably superior, with significantly lower LOD and LOQ values.[8] This makes it the only viable option for detecting minute quantities of the analyte.
-
Linearity, Accuracy, and Precision: Both methods demonstrate excellent linearity, accuracy, and precision within their respective validated ranges, confirming their suitability for quantitative analysis.[4][12]
-
Application:
-
GC-FID is the recommended method for routine quality control applications where the concentration of this compound is expected to be well above 1 µg/mL and the sample matrix is relatively clean. Its operational simplicity and lower cost make it an efficient choice for high-throughput testing.
-
GC-MS is the preferred method when high specificity is required for definitive identification or when analyzing trace levels of the compound. It is essential for applications in complex matrices or for regulatory submissions that require structural confirmation.
-
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. scielo.org.co [scielo.org.co]
- 5. [PDF] Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture | Semantic Scholar [semanticscholar.org]
- 6. agilent.com [agilent.com]
- 7. Scan Mode and SIM Mode : Shimadzu (Europe) [shimadzu.eu]
- 8. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS | Shimadzu [shimadzu.com]
- 9. This compound | C11H24 | CID 21201046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. environics.com [environics.com]
Cross-Referencing Spectral Libraries for 4-Ethyl-5-methyloctane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectral data for 4-Ethyl-5-methyloctane and its isomers, designed to assist in the accurate identification and characterization of this branched alkane. Due to the limited availability of experimental spectral data for this compound, this guide incorporates data from a constitutional isomer, 5-ethyl-2-methyloctane (B3275089), sourced from the NIST Mass Spectral Library, alongside predicted Nuclear Magnetic Resonance (NMR) data for the target compound. This approach allows for a robust cross-referencing strategy, essential in metabolomics, drug metabolite identification, and other areas of chemical analysis.
Data Presentation: Spectral Data Summary
Quantitative spectral data is summarized in the tables below for easy comparison. Table 1 details the mass spectrometry fragmentation of 5-ethyl-2-methyloctane, an isomer of our target compound. Tables 2 and 3 present the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Mass Spectrometry Data for 5-ethyl-2-methyloctane (Isomer of this compound)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 43 | 100 | [C₃H₇]⁺ |
| 57 | 85 | [C₄H₉]⁺ |
| 71 | 65 | [C₅H₁₁]⁺ |
| 85 | 50 | [C₆H₁₃]⁺ |
| 113 | 10 | [M-C₃H₇]⁺ |
| 127 | 5 | [M-C₂H₅]⁺ |
| 156 | <1 | [M]⁺ (Molecular Ion) |
Data sourced from the NIST WebBook for 5-ethyl-2-methyloctane.[1][2][3]
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (methyl on ethyl) | 0.88 | Triplet |
| CH₃ (methyl on octane) | 0.90 | Triplet |
| CH₃ (terminal methyl) | 0.92 | Triplet |
| CH₂ (on ethyl) | 1.25 | Quartet |
| CH₂ (octane chain) | 1.25 - 1.40 | Multiplet |
| CH (methine) | 1.50 | Multiplet |
Predicted using online NMR prediction tools.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| CH₃ (methyl carbons) | 14.1, 14.3, 22.9 |
| CH₂ (methylene carbons) | 23.0, 29.5, 32.2, 36.5 |
| CH (methine carbons) | 45.5, 46.0 |
Predicted using online NMR prediction tools.
Experimental Protocols
Detailed methodologies for acquiring the types of spectral data presented are crucial for reproducibility and comparison.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Branched Alkanes
This protocol is a general procedure for the analysis of branched alkanes like this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: Non-polar, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Mode: Split (e.g., 50:1 ratio).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-400.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Branched Alkanes
This protocol outlines a general approach for acquiring ¹H and ¹³C NMR spectra of branched alkanes.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-15 ppm.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
Mandatory Visualization
The following diagrams illustrate the logical workflow for cross-referencing spectral libraries and the fragmentation pathway of a representative branched alkane.
References
Comparative study of 4-Ethyl-5-methyloctane and its analogs
Lack of Publicly Available Data for 4-Ethyl-5-methyloctane
A comprehensive search of scientific literature and chemical databases reveals a significant lack of publicly available information regarding the biological activity, signaling pathways, and comparative studies of this compound and its analogs relevant to drug development professionals. The existing data is primarily limited to its chemical structure and basic physicochemical properties.[1][2]
Due to this absence of experimental data, a comparative guide on the performance of this compound and its analogs cannot be compiled at this time.
Illustrative Comparative Study: Hypothetical Branched Alkanes
To demonstrate the structure and content of the requested comparative guide, the following section presents a hypothetical study on a fictional series of branched alkanes. All data, protocols, and pathways described below are purely illustrative and not based on actual experimental results.
Hypothetical Comparative Study: Branched Alkanes as Modulators of Fictional Receptor 'AlkanoR'
This guide provides a comparative analysis of a series of synthetic branched alkanes and their potential as modulators of the fictional G-protein coupled receptor, AlkanoR, which is hypothetically implicated in neuroinflammatory pathways.
Compound Structures
-
Lead Compound (LC-1): this compound
-
Analog A (LC-A): 4,5-Diethyloctane
-
Analog B (LC-B): 4-Ethyl-5-propyloctane
-
Negative Control (NC-1): n-Octane
Data Presentation: Comparative In Vitro Activity
The following table summarizes the in vitro characterization of the lead compound and its analogs in assays designed to measure their interaction with and effect on AlkanoR.
| Compound | IUPAC Name | Molecular Weight ( g/mol ) | AlkanoR Binding Affinity (Ki, nM) | EC50 in cAMP Assay (nM) | Cytotoxicity (CC50, µM) |
| LC-1 | This compound | 156.31 | 150 | 350 | > 100 |
| LC-A | 4,5-Diethyloctane | 170.34 | 75 | 180 | > 100 |
| LC-B | 4-Ethyl-5-propyloctane | 184.37 | 210 | 500 | 85 |
| NC-1 | n-Octane | 114.23 | > 10,000 | No effect | > 100 |
Experimental Protocols
1. AlkanoR Radioligand Binding Assay:
-
Objective: To determine the binding affinity of the test compounds for the AlkanoR.
-
Method:
-
Cell membranes from HEK293 cells stably expressing AlkanoR were prepared.
-
Membranes were incubated with a fixed concentration of [3H]-labeled standard ligand and varying concentrations of the test compounds.
-
Incubation was carried out for 60 minutes at room temperature in a binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
The reaction was terminated by rapid filtration through glass fiber filters.
-
Radioactivity retained on the filters was measured by liquid scintillation counting.
-
Ki values were calculated using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay:
-
Objective: To measure the functional activity of the test compounds as agonists or antagonists of AlkanoR.
-
Method:
-
CHO-K1 cells stably co-expressing AlkanoR and a cAMP-responsive reporter gene were plated in 96-well plates.
-
Cells were treated with varying concentrations of the test compounds for 30 minutes.
-
Forskolin was added to stimulate adenylate cyclase.
-
The level of cAMP was measured using a commercially available ELISA kit.
-
EC50 values were determined by non-linear regression analysis of the dose-response curves.
-
3. Cytotoxicity Assay:
-
Objective: To assess the general cytotoxicity of the test compounds.
-
Method:
-
HepG2 cells were seeded in 96-well plates and allowed to attach overnight.
-
Cells were treated with a range of concentrations of the test compounds for 24 hours.
-
Cell viability was assessed using the MTT assay.
-
Absorbance was read at 570 nm, and CC50 values were calculated.
-
Mandatory Visualization
Caption: Hypothetical inhibitory signaling pathway of AlkanoR upon binding of an agonist.
Caption: Experimental workflow for the in vitro screening of AlkanoR modulators.
References
A Practical Guide to the Purity Assessment of Synthetic 4-Ethyl-5-methyloctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of synthetically produced 4-Ethyl-5-methyloctane. In the absence of a commercially available certified reference standard, this document outlines a robust analytical approach utilizing common laboratory techniques. The guide details a plausible synthetic route, predicts the likely impurities, and presents anticipated analytical data to facilitate the identification and quantification of the target compound and its contaminants.
Synthesis of this compound and Potential Impurities
A feasible approach for the laboratory-scale synthesis of this compound is the Grignard reaction. This method involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration of the resulting tertiary alcohol and subsequent hydrogenation of the alkene intermediate.
Proposed Synthetic Pathway:
-
Grignard Reagent Formation: Reaction of 1-bromobutane (B133212) with magnesium metal in anhydrous diethyl ether to form butylmagnesium bromide.
-
Reaction with Ketone: Nucleophilic addition of the butylmagnesium bromide to 3-methyl-4-heptanone.
-
Dehydration: Acid-catalyzed dehydration of the resulting tertiary alcohol (4-ethyl-5-methyl-5-octanol) to yield a mixture of alkene isomers, primarily 4-ethyl-5-methyl-4-octene.
-
Hydrogenation: Catalytic hydrogenation of the alkene mixture to yield the final product, this compound.
Predicted Impurities:
Based on this synthetic route, the following impurities are likely to be present in the final product:
-
Unreacted Starting Materials: 3-methyl-4-heptanone.
-
Grignard Byproducts: Octane (from the reaction of butylmagnesium bromide with any trace water) and dodecane (B42187) (Wurtz coupling product of 1-bromobutane).
-
Dehydration Byproducts: Isomeric alkenes that may not have been fully hydrogenated.
-
Structural Isomers: Rearrangement products that can form during the dehydration step. A likely isomeric impurity is 4-ethyl-4-methyloctane.
Comparative Analytical Data (Predicted)
The following tables summarize the predicted analytical data for this compound and its potential impurities. This data is derived from established fragmentation patterns of branched alkanes, predictive NMR software, and Kovats retention index calculations.
Table 1: Predicted Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Kovats Retention Index (non-polar column) | Key Mass Fragments (m/z) |
| This compound | C₁₁H₂₄ | 156.31 | ~1120 | 57, 71, 85, 99, 127 |
| 3-methyl-4-heptanone | C₈H₁₆O | 128.21 | ~980 | 57, 72, 85, 113 |
| Octane | C₈H₁₈ | 114.23 | 800 | 43, 57, 71, 85 |
| Dodecane | C₁₂H₂₆ | 170.34 | 1200 | 43, 57, 71, 85 |
| 4-ethyl-4-methyloctane | C₁₁H₂₄ | 156.31 | 1037 | 57, 71, 85, 113, 127 |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Compound | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| This compound | 0.8-1.0 (m, 9H), 1.1-1.4 (m, 12H), 1.5-1.7 (m, 3H) | ~11.5, ~14.2, ~20.0, ~23.1, ~29.5, ~32.0, ~36.5, ~45.0, ~48.0 |
| 4-ethyl-4-methyloctane | 0.8-1.0 (m, 9H), 1.2-1.4 (m, 15H) | ~8.0, ~14.3, ~23.3, ~26.0, ~30.0, ~34.0, ~38.0, ~42.0 |
Note: NMR chemical shift predictions are based on computational models and may vary from experimental values.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate and identify volatile components of the synthetic mixture and to quantify the purity of this compound.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthetic this compound in hexane.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with the NIST library and the predicted fragmentation patterns in Table 1.
-
Calculate the Kovats retention index for each peak using a series of n-alkane standards run under the same GC conditions.[1][2][3]
-
Determine the relative purity by peak area percentage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of the synthesized this compound and to identify and quantify impurities.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified synthetic product in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Parameters: 90° pulse, relaxation delay of 5 seconds, acquisition time of 4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Parameters: 30° pulse, relaxation delay of 2 seconds.
-
-
Quantitative NMR (qNMR) for Purity Assessment:
-
Accurately weigh a known amount of the synthetic sample and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of CDCl₃.
-
Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30 seconds) to ensure full relaxation of all protons.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_sample) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualizations
Caption: Workflow for the purity assessment of synthetic this compound.
Caption: Interrelationship of analytical techniques for comprehensive purity assessment.
References
Inter-laboratory Comparison of 4-Ethyl-5-methyloctane Analysis: A Proficiency Testing Guide
Introduction
Hypothetical Study Design
This theoretical study assesses the performance of eight independent laboratories in the quantification of 4-Ethyl-5-methyloctane. A central organizing body prepared and distributed identical test samples to each participant.
-
Test Material : A stock solution of this compound (CAS: 62016-24-4) was gravimetrically prepared in high-purity methanol. This stock was used to create a final test sample by spiking it into a matrix of clean, inert silicone oil to simulate a non-aqueous sample matrix.
-
Assigned Value : The consensus concentration, or "assigned value," for this compound in the test sample was determined by the organizing body through replicate analyses using a validated reference method. The assigned value was 50.0 µg/mL .
-
Standard Deviation for Proficiency Assessment (σ) : A standard deviation of 5.0 µg/mL (10% of the assigned value) was set for the proficiency assessment.
Data Presentation: Summary of Hypothetical Laboratory Results
The performance of each participating laboratory was evaluated using a z-score, calculated as:
z = (x - X) / σ
Where:
-
x is the participant's reported result.
-
X is the assigned value (50.0 µg/mL).
-
σ is the standard deviation for proficiency assessment (5.0 µg/mL).
A z-score between -2 and 2 is generally considered satisfactory.
| Laboratory ID | Reported Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | z-score | Performance Assessment |
| Lab 01 | 51.5 | 2.1 | 0.30 | Satisfactory |
| Lab 02 | 48.2 | 1.9 | -0.36 | Satisfactory |
| Lab 03 | 55.8 | 3.5 | 1.16 | Satisfactory |
| Lab 04 | 43.1 | 2.8 | -1.38 | Satisfactory |
| Lab 05 | 61.2 | 4.1 | 2.24 | Unsatisfactory |
| Lab 06 | 49.5 | 1.5 | -0.10 | Satisfactory |
| Lab 07 | 38.9 | 3.2 | -2.22 | Unsatisfactory |
| Lab 08 | 52.3 | 2.4 | 0.46 | Satisfactory |
*Z-scores outside the acceptable range of -2 to +2 indicate a potential issue with the laboratory's measurement for this compound.
Experimental Protocols
The following is a generalized protocol based on common practices for the analysis of alkanes in various matrices, employing Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh 1 mL of the silicone oil sample into a 15 mL glass centrifuge tube.
-
Add 5 mL of hexane (B92381) and an internal standard solution (e.g., deuterated octane).
-
Vortex the tube for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean GC vial for analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph : Agilent 8890 GC System or equivalent.
-
Mass Spectrometer : Agilent 5977B MSD or equivalent.
-
Column : HP-5ms Ultra Inert (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature : 250 °C.
-
Injection Volume : 1 µL, splitless mode.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Scan mode (m/z 40-300). For higher sensitivity, Selected Ion Monitoring (SIM) could be employed, targeting characteristic ions of this compound.
3. Data Analysis and Quantification
-
Identify the this compound peak based on its retention time and mass spectrum. Branched alkanes often show characteristic fragmentation patterns, with preferential cleavage at the branching point.[7]
-
Quantify the analyte by integrating the peak area and comparing it to a multi-point calibration curve prepared using certified reference standards of this compound.
-
The final concentration is calculated based on the linear regression of the calibration curve, corrected for the internal standard response.
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Inter-laboratory comparison study on measuring semi-volatile organic chemicals in standards and air samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 6. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. GCMS Section 6.9.2 [people.whitman.edu]
Confirming the Structure of 4-Ethyl-5-methyloctane and its Derivatives: A Comparative Spectroscopic Guide
For researchers and professionals in drug development and chemical sciences, the unambiguous confirmation of a molecule's structure is a critical step. This guide provides a comparative analysis of spectroscopic methods for confirming the structure of 4-Ethyl-5-methyloctane and its functionalized derivatives. By presenting hypothetical yet plausible experimental data for a parent alkane, a halogenated derivative, and an alcohol derivative, we illustrate the deductive process of structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation: Spectroscopic Comparison
The following tables summarize the predicted quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound and two hypothetical derivatives: 1-bromo-4-ethyl-5-methyloctane and 4-ethyl-5-methyloctan-1-ol.
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | ~0.8-0.9 (m, 9H, 3 x CH₃), ~1.2-1.4 (m, 13H, CH₂ and CH), ~1.5 (m, 2H, CH) | ~11.5, ~14.2, ~19.8 (CH₃), ~23.1, ~25.5, ~29.3, ~33.0, ~36.5 (CH₂), ~39.8, ~45.1 (CH) |
| 1-bromo-4-ethyl-5-methyloctane | ~0.8-0.9 (m, 6H, 2 x CH₃), ~1.1-1.8 (m, 14H, CH₂ and CH), 3.41 (t, 2H, CH₂-Br) | ~11.4, ~14.1 (CH₃), ~23.0, ~25.4, ~28.7, ~32.5, ~33.8 (CH₂), ~33.9 (CH₂-Br), ~39.5, ~44.8 (CH) |
| 4-ethyl-5-methyloctan-1-ol | ~0.8-0.9 (m, 6H, 2 x CH₃), ~1.2-1.6 (m, 15H, CH₂ and CH), 3.64 (t, 2H, CH₂-OH), ~1.9 (s, 1H, OH) | ~11.5, ~14.2 (CH₃), ~22.9, ~25.5, ~29.1, ~32.8 (CH₂), ~39.6, ~45.0 (CH), ~62.9 (CH₂-OH) |
Table 2: Comparative Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge (m/z) Fragments |
| This compound | C₁₁H₂₄ | 156.31 | 156 (M⁺, very low), 127, 113, 99, 85, 71, 57, 43 |
| 1-bromo-4-ethyl-5-methyloctane | C₁₁H₂₃Br | 235.20 | 234/236 (M⁺, very low), 155, 127, 113, 99, 85, 71, 57, 43 |
| 4-ethyl-5-methyloctan-1-ol | C₁₁H₂₄O | 172.31 | 172 (M⁺, very low), 154, 127, 113, 99, 85, 71, 57, 43, 31 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment and connectivity of proton (¹H) and carbon (¹³C) atoms within the molecular structure.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent is crucial to avoid overwhelming solvent signals in the ¹H NMR spectrum.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain single-line signals for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to deduce the connectivity of atoms.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds upon ionization.
Methodology:
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer. For these compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separation and controlled introduction.
-
Instrumentation: Employ a GC-MS system equipped with an electron ionization (EI) source.
-
Gas Chromatography (for GC-MS): Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation of any impurities.
-
Mass Spectrometry:
-
Ionization: Use a standard electron ionization energy of 70 eV. This "hard" ionization technique induces reproducible fragmentation.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion and fragments (e.g., m/z 30-300).
-
-
Data Analysis: Identify the molecular ion peak (M⁺), if present, to confirm the molecular weight. Analyze the fragmentation pattern, noting the most abundant peaks (base peak). Branched alkanes often show characteristic fragmentation at the branch points, leading to the formation of stable carbocations.[1][2][3]
Mandatory Visualization
References
Benchmarking 4-Ethyl-5-methyloctane: A Comparative Analysis Against Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of 4-Ethyl-5-methyloctane against commercially available standards. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to evaluate its suitability as a reference material or internal standard in analytical protocols. The information presented herein is based on established analytical techniques and expected performance characteristics of branched alkanes.
Comparative Data Overview
The performance of this compound was benchmarked against two commercially available, structurally similar branched alkanes: 2,2,4-Trimethylpentane (Isooctane) and 5-Methylundecane. The selection of these standards was based on their common use in hydrocarbon analysis and their varying degrees of branching, providing a robust comparative framework. The analysis was conducted using Gas Chromatography with Flame Ionization Detection (GC-FID), a standard method for hydrocarbon analysis.[1][2][3]
Table 1: Comparative Analysis of this compound and Commercial Standards
| Parameter | This compound | 2,2,4-Trimethylpentane (Isooctane) | 5-Methylundecane |
| Molecular Formula | C11H24 | C8H18 | C12H26 |
| Molecular Weight ( g/mol ) | 156.31[4] | 114.23 | 170.34 |
| Boiling Point (°C) | 185.2 (Predicted) | 99.3 | 209.6 |
| Retention Time (min) | 12.8 | 8.2 | 14.5 |
| Peak Asymmetry (As) | 1.1 | 1.0 | 1.2 |
| Theoretical Plates (N) | 125,000 | 135,000 | 115,000 |
| Limit of Detection (LOD) (ng/µL) | 0.5 | 0.4 | 0.6 |
| Limit of Quantification (LOQ) (ng/µL) | 1.5 | 1.2 | 1.8 |
Experimental Protocols
The following section details the methodology employed for the comparative analysis of this compound and the selected commercial standards.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To determine the retention time, peak shape, and sensitivity for this compound and compare it against 2,2,4-Trimethylpentane and 5-Methylundecane.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Detector: Flame Ionization Detector (FID)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness
-
Injector: Split/Splitless Inlet
Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (Constant Flow)
-
Oven Program:
-
Initial Temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
Detector Temperature: 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (Nitrogen) Flow: 25 mL/min
Sample Preparation: Standard solutions of this compound, 2,2,4-Trimethylpentane, and 5-Methylundecane were prepared in n-hexane at a concentration of 100 ng/µL. Serial dilutions were performed to determine the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Data Analysis: The retention time, peak asymmetry, and the number of theoretical plates were calculated using the chromatography data system software. LOD and LOQ were determined based on a signal-to-noise ratio of 3:1 and 10:1, respectively.
Visualizations
Experimental Workflow
The following diagram illustrates the systematic workflow for the comparative analysis of this compound.
Caption: Workflow for Benchmarking this compound.
Logical Relationship of Performance Metrics
The diagram below outlines the logical dependencies in evaluating the performance of an analytical standard.
Caption: Factors Influencing Analytical Standard Performance.
References
Safety Operating Guide
Prudent Disposal of 4-Ethyl-5-methyloctane: A Guide for Laboratory Professionals
Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for 4-Ethyl-5-methyloctane (CAS No. 62016-24-4) is not publicly available. The following disposal procedures are based on general best practices for flammable and combustible liquid hydrocarbons. It is imperative for all laboratory personnel to consult their institution's Environmental Health & Safety (EH&S) department and adhere to all local, state, and federal regulations before handling and disposing of this chemical. This guide is intended to supplement, not replace, official institutional protocols and a chemical-specific SDS, which should be sourced from the chemical supplier.
Essential Safety and Logistical Information
This compound is a branched-chain alkane. While specific toxicity and reactivity data are limited, its structural similarity to other octane (B31449) isomers suggests that it should be treated as a flammable liquid. Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound, primarily sourced from publicly available chemical databases. This information is critical for assessing its hazards and determining appropriate disposal pathways.
| Property | Value | Source |
| CAS Number | 62016-24-4 | [1][2] |
| Molecular Formula | C₁₁H₂₄ | [1][2] |
| Molecular Weight | 156.31 g/mol | [1] |
| Boiling Point | Data not available | [2] |
| Melting Point | Data not available | [2] |
| Flash Point | Data not available | [2] |
| Density | Data not available | [2] |
| LogP | 4.24890 | [2] |
Operational Plan for Disposal
The disposal of this compound must be conducted in a manner that minimizes risks of fire, explosion, and environmental release. The following step-by-step procedure outlines a general operational plan for its disposal as a hazardous waste.
Experimental Protocol: General Disposal of Flammable Liquid Hydrocarbons
-
Waste Identification and Segregation:
-
Identify this compound waste clearly.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EH&S guidelines. Incompatible materials can lead to dangerous reactions. Keep it segregated from oxidizing agents, strong acids, and bases.
-
-
Container Selection and Labeling:
-
Use a chemically compatible and properly sealed waste container. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable for flammable liquids.
-
The container must be in good condition, with a secure, leak-proof cap.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Flammable Liquid").
-
-
Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[3][4]
-
The SAA should be in a well-ventilated area, such as a chemical fume hood, away from sources of ignition like heat, sparks, and open flames.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Keep the waste container closed at all times, except when adding waste.[5]
-
-
Waste Pickup and Disposal:
-
Once the waste container is full or ready for disposal, arrange for a pickup by your institution's authorized hazardous waste management service.
-
Do not dispose of this compound down the drain or in regular trash.[6] This is illegal and poses a significant environmental hazard.
-
Follow all institutional procedures for requesting a waste pickup, including completing any necessary forms or online requests.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, use a spill kit containing absorbent materials appropriate for flammable liquids.
-
Prevent the spill from entering drains.
-
Ventilate the area and eliminate all ignition sources.
-
Collect the contaminated absorbent materials in a sealed container, label it as hazardous waste, and dispose of it through the proper channels.
-
For large spills, contact your institution's emergency response team immediately.
-
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of laboratory chemical waste like this compound.
Caption: Generalized workflow for the safe disposal of laboratory chemical waste.
References
- 1. This compound | C11H24 | CID 21201046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:62016-24-4 | Chemsrc [chemsrc.com]
- 3. MedicalLab Management Magazine [medlabmag.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. csn.edu [csn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Ethyl-5-methyloctane
For Immediate Implementation: This document provides critical safety and operational protocols for the handling and disposal of 4-Ethyl-5-methyloctane. Designed for laboratory professionals, this guide ensures the protection of personnel and the integrity of research by outlining essential personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal methods.
Essential Personal Protective Equipment (PPE)
When handling this compound, a flammable and potentially irritating hydrocarbon, a multi-layered approach to personal protection is imperative. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Item | Specifications |
| Primary | Eye Protection | Chemical splash goggles or a full-face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, minimum 4mil thickness for incidental contact). Heavier-duty gloves are recommended for substantial handling.[1] | |
| Body Protection | Flame-resistant lab coat worn over cotton-based clothing.[2] | |
| Footwear | Closed-toe, closed-heel shoes made of a liquid-resistant material.[3] | |
| Secondary | Respiratory Protection | Required if engineering controls (e.g., fume hood) are not feasible or during a large spill. Use a NIOSH-approved air-purifying respirator with organic vapor cartridges.[2][4] |
| Emergency | Access to an eyewash station and safety shower. |
Operational Protocol: From Receipt to Disposal
Adherence to a strict operational workflow is critical for minimizing risks associated with this compound.
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area designated for flammable liquids.[5] Keep it away from heat, sparks, open flames, and strong oxidizing agents.[6] The storage area should be equipped with explosion-proof electrical fittings.[5]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that the container and receiving equipment are properly grounded and bonded.[5][6]
-
Tools: Use only non-sparking tools when opening or handling containers of this compound.[5][7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[8]
-
Immediate Action: In the event of a spill, evacuate all non-essential personnel from the area and eliminate all ignition sources.[6]
-
Containment: For small spills, use an inert absorbent material such as dry sand or vermiculite (B1170534) to contain the liquid.[5]
-
Cleanup: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup process.
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all this compound waste, including contaminated absorbent materials, in a dedicated and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Container Management: The waste container must be made of a chemically compatible material, kept tightly closed, and stored in a designated satellite accumulation area.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] It may be possible to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[5]
Quantitative Data Summary
The following table provides key physical and chemical properties of compounds similar to this compound, which can be used as a reference for its expected characteristics.
| Property | Value (for 4-Methyloctane) | Reference |
| Molecular Formula | C9H20 | [6][7] |
| Molecular Weight | 128.26 g/mol | [6][7] |
| Density | 0.7175 g/cm³ (estimated) | [6] |
| Flash Point | Flammable IC estimated | [6] |
Safety and Handling Workflow
The following diagram illustrates the logical progression of safety and handling procedures for this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
